KY-05009
Description
Properties
IUPAC Name |
2-anilino-5-[(4-methylbenzoyl)amino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-11-7-9-12(10-8-11)16(24)22-17-14(15(19)23)21-18(25-17)20-13-5-3-2-4-6-13/h2-10H,1H3,(H2,19,23)(H,20,21)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCEDGRTWDSHZHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(N=C(S2)NC3=CC=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KY-05009: A Potent Inhibitor of the Wnt Signaling Pathway
An In-Depth Technical Guide on the Mechanism of Action of KY-05009
For researchers, scientists, and drug development professionals, understanding the molecular mechanisms of novel therapeutic agents is paramount. This guide provides a comprehensive overview of the mechanism of action of this compound, a small molecule inhibitor of the Wnt signaling pathway.
Core Mechanism of Action: Targeting TNIK in the Wnt Pathway
This compound is a potent and ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK is a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway. In the absence of a Wnt signal, a "destruction complex" phosphorylates β-catenin, marking it for proteasomal degradation. Upon Wnt ligand binding to its receptors, this destruction complex is inhibited, leading to the accumulation of β-catenin in the cytoplasm. This stabilized β-catenin then translocates to the nucleus, where it associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
TNIK is a key component of the nuclear β-catenin-TCF4 complex and is essential for the transcriptional activation of Wnt target genes. This compound exerts its inhibitory effect by binding to the ATP-binding pocket of TNIK, thereby preventing the phosphorylation of TCF4. This inhibition disrupts the formation and activity of the TNIK-TCF4-β-catenin complex, ultimately leading to the suppression of Wnt target gene transcription.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various studies.
| Parameter | Value | Assay Type | Reference |
| IC50 (TNIK) | 9 nM | Kinase Assay | [1][2] |
| IC50 (MLK1) | 18 nM | Kinase Assay | [1][2] |
| Ki (TNIK) | 100 nM | ATP Competition Assay | [1][2][3][4][5][6][7] |
| Cell-Based Assay | Cell Line | Effective Concentration | Effect | Reference |
| TCF/LEF Luciferase Reporter Assay | A549 | 3-10 µM | Inhibition of TGF-β1-induced TCF4 transcriptional activity | [2][8] |
| Cell Viability Assay | A549 | >10 µM | No significant effect on cell viability at concentrations that inhibit Wnt signaling | [8] |
| Cell Proliferation Assay | RPMI8226 | 0.1-30 µM | Dose-dependent inhibition of cell proliferation | [5] |
| Apoptosis Assay | RPMI8226 | 1-3 µM | Induction of caspase-dependent apoptosis | [5] |
| Western Blot | A549 | 3-10 µM | Reduction of β-catenin protein levels | [1][2] |
| Immunoprecipitation | A549 | 10 µM | Inhibition of TNIK binding to TCF4 | [1][2] |
| Immunoprecipitation | RPMI8226 | 3 µM | Inhibition of IL-6-induced interaction between TCF4 and β-catenin | [5] |
Signaling Pathway Diagrams
The following diagrams illustrate the canonical Wnt signaling pathway and the mechanism of action of this compound.
Caption: The canonical Wnt signaling pathway in its "OFF" and "ON" states.
References
- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 3. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Role of KY-05009 in TGF-β1-Mediated Epithelial-Mesenchymal Transition
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a detailed examination of the aminothiazole compound KY-05009 and its function in inhibiting the epithelial-to-mesenchymal transition (EMT) induced by Transforming Growth Factor-beta 1 (TGF-β1). EMT is a critical process implicated in cancer metastasis and fibrosis.
Introduction: TGF-β1, EMT, and the Emergence of this compound
Transforming Growth Factor-beta (TGF-β) is a pleiotropic cytokine that orchestrates a multitude of cellular processes. A key function of its isoform, TGF-β1, is the induction of the Epithelial-Mesenchymal Transition (EMT). EMT is a biological process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This transition is fundamental to embryonic development, but its dysregulation is a hallmark of cancer progression and fibrotic diseases.[1][2][3]
The signaling cascade initiated by TGF-β1 is complex, involving canonical Smad pathways and a variety of non-Smad pathways.[1][3] The intricate crosstalk between these pathways makes targeting TGF-β1-induced EMT a compelling therapeutic strategy.
This compound, a 5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide, has been identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2][3] TNIK is a kinase that plays a crucial role in Wnt signaling, a pathway known to crosstalk with TGF-β signaling.[1][4] This guide elucidates the mechanism by which this compound attenuates TGF-β1-mediated EMT, presenting key quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.
Mechanism of Action: this compound as a TNIK Inhibitor
This compound functions as an ATP-competitive inhibitor of TNIK, binding to the hinge region of the kinase.[1][3][5] Its inhibitory activity against TNIK has been confirmed with a Ki value of 100 nM.[1][3][6] By targeting TNIK, this compound effectively disrupts downstream signaling events that are critical for the progression of EMT. Research in human lung adenocarcinoma A549 cells has demonstrated that this compound significantly and strongly inhibits TGF-β-activated EMT by attenuating both Smad and multiple non-Smad signaling pathways.[1][2][3][5]
Quantitative Data Summary
The efficacy of this compound in reversing the effects of TGF-β1-induced EMT has been quantified in several key experiments. The following tables summarize these findings, primarily from studies on human lung adenocarcinoma A549 cells.
Table 1: Effect of this compound on TGF-β1-Modulated EMT Marker Expression
| Marker | Treatment | Observation | Reference |
| E-cadherin (Epithelial) | TGF-β1 | Expression significantly reduced | [1][2] |
| TGF-β1 + this compound | Reduction blocked; expression restored | [1][2] | |
| N-cadherin (Mesenchymal) | TGF-β1 | Expression significantly increased | [1][2] |
| TGF-β1 + this compound | Increase blocked | [1][2] | |
| Vimentin (Mesenchymal) | TGF-β1 | Expression significantly increased | [1][2] |
| TGF-β1 + this compound | Increase blocked | [1][2] | |
| α-SMA (Mesenchymal) | TGF-β1 | Expression levels increased | [2] |
| TGF-β1 + this compound | Increase blocked | [2] |
Table 2: Effect of this compound on Key Signaling Pathways in TGF-β1-Mediated EMT
| Pathway Component | Treatment | Observation | Reference |
| p-Smad2 | TGF-β1 | Phosphorylation and nuclear translocation induced | [1] |
| TGF-β1 + this compound | Phosphorylation and nuclear translocation inhibited | [1] | |
| Snail (Transcription Factor) | TGF-β1 | Nuclear expression strongly induced | [1] |
| TGF-β1 + this compound | Induction dramatically inhibited | [1] | |
| Twist (Transcription Factor) | TGF-β1 | Nuclear expression strongly induced | [1] |
| TGF-β1 + this compound | Induction dramatically inhibited | [1] | |
| β-catenin | TGF-β1 | Nuclear translocation induced | [2] |
| TGF-β1 + this compound (10 µM) | Induction completely inhibited | [2] | |
| p-TCF4 | TGF-β1 | Phosphorylation induced | [2] |
| TGF-β1 + this compound | Induction strongly inhibited | [2] | |
| p-FAK (Y925) | TGF-β1 | Phosphorylation induced | [1] |
| TGF-β1 + this compound | Phosphorylation inhibited | [1] | |
| p-Src (Y416) | TGF-β1 | Phosphorylation induced | [1] |
| TGF-β1 + this compound | Phosphorylation inhibited | [1] | |
| p-paxillin (Y118) | TGF-β1 | Phosphorylation induced | [1] |
| TGF-β1 + this compound | Phosphorylation inhibited | [1] | |
| p-ERK1/2 & p-JNK1/2 | TGF-β1 | Phosphorylation induced | [1][2] |
| TGF-β1 + this compound | Phosphorylation inhibited | [1][2] |
Table 3: Effect of this compound on Cell Motility and Invasion
| Assay | Treatment | Observation | Reference |
| Cell Migration | TGF-β1 | Migration strongly induced | [1][2] |
| TGF-β1 + this compound | Induction significantly inhibited | [1][2] | |
| Cell Invasion | TGF-β1 | Invasion strongly induced | [1][5] |
| TGF-β1 + this compound | Induction significantly inhibited | [1][5] | |
| MMP-2 & MMP-9 (mRNA & activity) | TGF-β1 | Expression and activity induced | [5] |
| TGF-β1 + this compound | Induction inhibited | [5] | |
| NF-κB Activity | TGF-β1 | Transcriptional activity induced | [5] |
| TGF-β1 + this compound | Attenuated in a dose-dependent manner | [5] |
Signaling Pathways and Inhibition by this compound
TGF-β1 triggers EMT through a coordinated network of Smad and non-Smad signaling pathways. This compound intervenes at multiple points within this network.
Inhibition of the Canonical Smad Pathway
Upon TGF-β1 binding to its receptor, Smad2 and Smad3 are phosphorylated. These activated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the expression of target genes, including the key EMT transcription factors Snail and Twist.[1][2] this compound strongly inhibits the TGF-β1-induced phosphorylation and subsequent nuclear translocation of Smad2.[1] This action effectively blocks the expression of Snail and Twist, preventing the transcriptional reprogramming that defines EMT.[1]
Attenuation of Non-Smad Pathways
This compound demonstrates a broad inhibitory profile against several non-Smad pathways crucial for EMT.
-
Wnt/β-catenin Signaling: TGF-β1 can induce the nuclear translocation of β-catenin, which acts as a transcriptional co-factor for TCF4 to drive gene expression.[1][2] As a TNIK inhibitor, this compound directly targets a key kinase in the Wnt pathway. It has been shown to inhibit the TGF-β1-induced phosphorylation of TCF4 and the nuclear translocation of β-catenin, thereby disrupting the synergistic activity between the TGF-β and Wnt pathways.[1][2]
-
Focal Adhesion and MAP Kinase Signaling: Cell migration and invasion are dependent on the dynamic regulation of focal adhesions. TGF-β1 activates key molecules in this process, including FAK, Src, and paxillin.[1][2] Furthermore, TGF-β1 activates MAP kinases such as ERK and JNK, which are also involved in EMT.[1] this compound effectively inhibits the TGF-β1-induced phosphorylation of FAK (at Y925), Src (at Y416), paxillin (at Y118), as well as ERK1/2 and JNK1/2.[1][2]
-
NF-κB Signaling: The transcription factor NF-κB regulates the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which are essential for degrading the extracellular matrix and facilitating cell invasion.[1][2] this compound attenuates the TGF-β1-induced expression and activation of MMP-2 and MMP-9, an effect linked to its inhibition of NF-κB transcriptional activity.[1][2]
References
- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 2. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel aminothiazole this compound with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BioKB - Publication [biokb.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Investigating the Anti-Cancer Properties of KY-05009: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
KY-05009 is a novel small molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase implicated in the progression of various cancers. This technical guide provides an in-depth overview of the anti-cancer properties of this compound, focusing on its mechanism of action, quantitative efficacy, and the signaling pathways it modulates. Detailed experimental protocols for key assays are provided to facilitate further research and development of this promising anti-cancer agent.
Introduction
Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic strategies. The Wnt/β-catenin signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of numerous cancers. Traf2- and Nck-interacting kinase (TNIK) has emerged as a key downstream effector of the Wnt pathway, making it an attractive target for therapeutic intervention. This compound is an aminothiazole derivative identified as a potent and selective inhibitor of TNIK. This document summarizes the current understanding of this compound's anti-cancer properties and provides technical guidance for its investigation.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of TNIK. It acts as an ATP-competitive inhibitor, binding to the kinase domain of TNIK and preventing the phosphorylation of its downstream substrates.[1] This inhibition leads to the disruption of the Wnt/β-catenin signaling cascade.
The primary mechanism involves the inhibition of TCF4/LEF-mediated transcription. TNIK is known to phosphorylate T-cell factor 4 (TCF4), a key transcription factor in the Wnt pathway. By inhibiting TNIK, this compound prevents TCF4 phosphorylation, leading to the suppression of Wnt target gene expression, which is crucial for cancer cell proliferation and survival.[2]
Quantitative Data
The efficacy of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available to date.
| Parameter | Value | Assay Type | Reference |
| Ki (TNIK) | 100 nM | ATP Competition Assay | [1] |
| IC50 (TNIK) | 9 nM | Kinase Assay | |
| IC50 (MLK1) | 18 nM | Kinase Assay | |
| Table 1: In vitro inhibitory activity of this compound against target kinases. |
| Cell Line | Cancer Type | Parameter | Value | Assay Type | Reference |
| A549 | Lung Adenocarcinoma | Effective Concentration | 3-10 µM | Cell Viability/Reporter Assay | [3] |
| RPMI8226 | Multiple Myeloma | Proliferation Inhibition | 0.1-30 µM (dose-dependent) | Cell Proliferation Assay | [4] |
| Table 2: Cellular activity of this compound in cancer cell lines. |
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several critical signaling pathways involved in cancer progression.
Wnt/β-catenin Signaling Pathway
As a direct inhibitor of TNIK, this compound's most prominent effect is on the Wnt/β-catenin pathway. By preventing TCF4 phosphorylation, it effectively shuts down the transcriptional program driven by this pathway.
Caption: this compound inhibits TNIK, preventing TCF/LEF phosphorylation and subsequent gene expression in the Wnt pathway.
TGF-β1-induced Epithelial-to-Mesenchymal Transition (EMT)
This compound has been shown to inhibit the transforming growth factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT) in lung adenocarcinoma cells.[5] This process is critical for cancer cell invasion and metastasis. The inhibition of EMT by this compound is likely mediated through its effects on both Smad and non-Smad signaling pathways downstream of TGF-β1.
Potential Crosstalk with YAP/TAZ (Hippo) Signaling
While direct evidence of this compound's effect on the Hippo signaling pathway and its downstream effectors YAP and TAZ is currently lacking, there is extensive documented crosstalk between the Wnt/β-catenin and Hippo pathways.[6][7][8] Both pathways share common regulatory components and can influence each other's activity. For instance, β-catenin can regulate the expression of YAP, and YAP/TAZ can, in turn, modulate β-catenin activity.[9][10] Given this compound's potent inhibition of the Wnt pathway, it is plausible that it may indirectly affect YAP/TAZ signaling, a hypothesis that warrants further investigation.
Caption: Crosstalk between the Wnt/β-catenin and Hippo (YAP/TAZ) signaling pathways.
In Vivo Efficacy
To date, there are no publicly available in vivo efficacy studies specifically for this compound. However, studies with other TNIK inhibitors have shown promise in preclinical cancer models. For instance, the TNIK inhibitor NCB-0846 has been shown to enhance the efficacy of radiotherapy in a lung squamous cell carcinoma xenograft model.[11][12][13] These findings suggest that TNIK inhibition is a viable in vivo anti-cancer strategy and support the further investigation of this compound in animal models.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound.
TNIK Kinase Assay
Objective: To determine the in vitro inhibitory activity of this compound against TNIK.
Materials:
-
Recombinant human TNIK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific TNIK substrate)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 5 µL of each this compound dilution. Include a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add 10 µL of TNIK enzyme solution to each well (except the no-enzyme control) and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing ATP and the substrate. The final ATP concentration should be close to the Km value for TNIK.
-
Incubate the plate for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay
Objective: To assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, RPMI8226)
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT, XTT)
-
Plate reader capable of luminescence or absorbance detection
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the percent viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for β-catenin
Objective: To determine the effect of this compound on the protein levels of β-catenin.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
TCF/LEF Luciferase Reporter Assay
Objective: To measure the effect of this compound on Wnt/β-catenin signaling activity.
Materials:
-
Cancer cells
-
TCF/LEF luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash)
-
A control plasmid with a constitutive promoter driving Renilla luciferase (for normalization)
-
Transfection reagent
-
This compound
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect the cancer cells with the TCF/LEF reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, treat the transfected cells with various concentrations of this compound. Include a vehicle control.
-
Incubate the cells for an additional 24-48 hours.
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using the Dual-Luciferase® Reporter Assay System according to the manufacturer's instructions.
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency.
-
Calculate the fold change in reporter activity relative to the vehicle control.
Caption: Proposed experimental workflow for investigating the anti-cancer properties of this compound.
Conclusion and Future Directions
This compound is a promising anti-cancer agent that effectively targets the Wnt/β-catenin signaling pathway through the inhibition of TNIK. The available data demonstrates its potent in vitro activity in lung and multiple myeloma cancer cells. Future research should focus on expanding the evaluation of this compound across a broader range of cancer cell lines to identify other sensitive cancer types. Importantly, in vivo studies using xenograft and patient-derived xenograft (PDX) models are crucial to validate its therapeutic potential and establish a preliminary pharmacokinetic and safety profile. Furthermore, investigating the potential indirect effects of this compound on the YAP/TAZ signaling pathway, given the known crosstalk with the Wnt pathway, could reveal novel mechanisms of action and potential combination therapy strategies.
References
- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 2. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.uos.ac.kr [pure.uos.ac.kr]
- 7. Cross-talk between Wnt/β-catenin and Hippo signaling pathways: a brief review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Multifaceted regulation and functions of YAP/TAZ in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TNIK inhibition sensitizes TNIK-overexpressing lung squamous cell carcinoma to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. profiles.foxchase.org [profiles.foxchase.org]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide on the Effects of KY-05009 on Gene Expression in Lung Cancer Cells
This technical guide provides a comprehensive overview of the molecular effects of this compound, a novel aminothiazole compound, on gene and protein expression in human lung adenocarcinoma cells. The data presented herein is primarily derived from studies on the A549 cell line, a widely used model for non-small cell lung cancer research.
Introduction
This compound is an ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK), with a Ki of 100 nM.[1] It has demonstrated significant anti-cancer activity by attenuating the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis.[2] This guide will delve into the specific molecular mechanisms and pathways modulated by this compound, providing researchers with essential data and protocols for further investigation.
Core Mechanism of Action
This compound primarily exerts its effects by inhibiting TNIK, a kinase involved in the Wnt signaling pathway.[1] In the context of lung cancer, particularly in A549 cells, this compound has been shown to significantly inhibit TGF-β1-induced EMT.[3] This inhibition is achieved through the attenuation of both Smad and non-Smad signaling pathways, including the Wnt, NF-κB, FAK-Src-paxillin focal adhesion, and MAP kinase (ERK and JNK) pathways.[2]
Data Presentation: Gene and Protein Expression Changes
The following tables summarize the quantitative and qualitative changes in gene and protein expression in A549 lung cancer cells upon treatment with this compound, particularly in the context of TGF-β1-induced EMT.
Table 1: Effect of this compound on Epithelial-to-Mesenchymal Transition (EMT) Marker Expression
| Gene/Protein Marker | Marker Type | Effect of TGF-β1 | Effect of this compound on TGF-β1-induced change |
| E-cadherin | Epithelial | Decrease | Blocked the decrease in expression |
| N-cadherin | Mesenchymal | Increase | Blocked the increase in expression |
| Vimentin | Mesenchymal | Increase | Blocked the increase in expression |
| α-SMA | Mesenchymal | Increase | Blocked the increase in expression |
Table 2: Effect of this compound on Key Signaling Pathway Components
| Signaling Pathway | Gene/Protein | Effect of TGF-β1 | Effect of this compound on TGF-β1-induced change |
| Wnt Signaling | β-catenin (nuclear) | Increase (translocation) | Inhibited nuclear translocation and reduced overall protein levels |
| p-TCF4 | Increase | Strongly inhibited phosphorylation | |
| Smad Signaling | p-Smad2 | Increase | Inhibited phosphorylation and nuclear translocation |
| Smad2/3 (nuclear) | Increase (translocation) | Inhibited nuclear translocation | |
| Snail | Increase | Dramatically inhibited protein expression | |
| Twist | Increase | Dramatically inhibited protein expression | |
| Focal Adhesion | p-FAK (Y925) | Increase | Inhibited phosphorylation |
| p-Src (Y416) | Increase | Inhibited phosphorylation | |
| p-paxillin (Y118) | Increase | Inhibited phosphorylation | |
| MAP Kinase | p-ERK1/2 | Increase | Inhibited phosphorylation |
| p-JNK1/2 | Increase | Inhibited phosphorylation | |
| JNK1 | Increase | Inhibited the increase in protein levels | |
| Metastasis-related | MMP-2 (mRNA & activity) | Increase | Inhibited induction |
| MMP-9 (mRNA & activity) | Increase | Inhibited induction |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research on this compound's effects on lung cancer cells.
Cell Culture and Treatment
-
Cell Line: Human lung adenocarcinoma A549 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment Protocol: For experiments, cells are serum-deprived for 24 hours before being treated with TGF-β1 (typically 5 ng/mL) with or without this compound (in a concentration range of 1-10 µM) for 48 hours.[4]
Western Blot Analysis
-
Objective: To determine the protein expression levels of target genes.
-
Procedure:
-
Treated cells are lysed to extract total protein.
-
For nuclear and cytosolic fractions, a nuclear extraction kit is used.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., E-cadherin, N-cadherin, p-Smad2, etc.).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Actin or histone H3 is used as a loading control for total or nuclear proteins, respectively.[5]
-
Quantitative Real-Time PCR (qRT-PCR)
-
Objective: To measure the mRNA expression levels of target genes (e.g., MMP-2, MMP-9).
-
Procedure:
-
Total RNA is extracted from treated cells using an RNA extraction kit.
-
cDNA is synthesized from the extracted RNA using a reverse transcription kit.
-
qRT-PCR is performed using a real-time PCR system with SYBR Green master mix and gene-specific primers.
-
The relative gene expression is calculated using the 2(-ΔΔCt) method, with GAPDH as the internal control.[5]
-
Immunofluorescence Microscopy
-
Objective: To visualize the cellular localization and expression of target proteins.
-
Procedure:
-
A549 cells are seeded on coverslips and treated as described above.
-
Cells are fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.
-
After blocking, cells are incubated with primary antibodies (e.g., E-cadherin, vimentin).
-
Cells are then incubated with fluorescently-labeled secondary antibodies.
-
Nuclei are counterstained with Hoechst 33342.
-
Images are captured using a fluorescence microscope.[4]
-
Cell Migration and Invasion Assays
-
Objective: To assess the effect of this compound on cancer cell motility and invasion.
-
Migration Assay (Wound Healing):
-
A confluent monolayer of A549 cells is scratched to create a "wound".
-
Cell debris is washed away, and the cells are treated with TGF-β1 and/or this compound.
-
The closure of the wound is monitored and quantified over time using an IncuCyte live-cell imaging system.[4]
-
-
Invasion Assay (Boyden Chamber):
-
The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
A549 cells are seeded in the upper chamber in serum-free media with TGF-β1 and/or this compound.
-
The lower chamber is filled with media containing FBS as a chemoattractant.
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invaded cells on the lower surface are fixed, stained, and counted under a microscope.[3]
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel aminothiazole this compound with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 5. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
Unraveling the Molecular Blueprint: A Technical Guide to the Structural Basis of KY-05009's Inhibition of TNIK
For Immediate Release
This technical guide provides an in-depth analysis of the structural and molecular interactions underpinning the inhibition of Traf2- and Nck-interacting kinase (TNIK) by the small molecule inhibitor, KY-05009. Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and visually represents complex biological and experimental processes.
Executive Summary
TNIK, a member of the germinal center kinase (GCK) family, is a critical regulator of various cellular processes, most notably the Wnt signaling pathway. Its dysregulation has been implicated in several cancers, making it a compelling target for therapeutic intervention. This compound has emerged as a potent, ATP-competitive inhibitor of TNIK, demonstrating significant anti-tumor activity. Understanding the precise mechanism of this inhibition at a structural level is paramount for the development of next-generation TNIK inhibitors with improved specificity and efficacy. This guide elucidates the key molecular interactions that govern the binding of this compound to the TNIK kinase domain, providing a foundational understanding for future drug discovery efforts.
Quantitative Inhibition Data
The inhibitory potency of this compound against TNIK and other related kinases has been characterized through various biochemical assays. The following table summarizes the key quantitative data, offering a clear comparison of its activity.
| Parameter | Value | Kinase Target | Assay Type | Reference |
| Ki | 100 nM | TNIK | ATP Competition Assay | [1][2] |
| IC50 | 9 nM | TNIK | Kinase Assay | [1][2] |
| IC50 | 18 nM | MLK1 | Kinase Assay | [1][2] |
Structural Basis of Inhibition: The this compound-TNIK Interaction
Molecular docking studies have revealed the precise binding mode of this compound within the ATP-binding pocket of the TNIK kinase domain. The inhibitor's efficacy is attributed to a combination of specific hydrogen bonds and hydrophobic interactions with key amino acid residues.
Key Molecular Interactions:
-
Hydrogen Bonding: The aminothiazole core of this compound forms two crucial hydrogen bonds with the backbone of Cysteine 108 (Cys108) in the hinge region of TNIK.[1][2][3][4][5] This interaction is a hallmark of many kinase inhibitors and is essential for anchoring the molecule in the active site.
-
CH/π Interactions: The benzene ring of this compound engages in stabilizing CH/π interactions with Valine 31 (Val31) and Glycine 111 (Gly111) .[1][2][3][4][5] Additionally, the thiazole and benzamide moieties of the inhibitor form CH/π interactions with Leucine 160 (Leu160) .[1][2][3][4][5] These hydrophobic interactions contribute significantly to the binding affinity and stability of the complex.
The following diagram illustrates the binding mode of this compound within the TNIK kinase domain.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for the interpretation and replication of the binding and inhibition data. Below are detailed methodologies for the key experiments cited.
ATP Competition Assay (for Ki Determination)
This assay determines the inhibitor's binding affinity by measuring its ability to compete with ATP for the kinase's active site.
-
Principle: A known concentration of a radiolabeled ATP analog (e.g., [γ-33P]ATP) and varying concentrations of the test inhibitor (this compound) are incubated with the TNIK enzyme and a suitable substrate. The amount of radioactivity incorporated into the substrate is inversely proportional to the inhibitor's binding affinity.
-
Materials:
-
Recombinant human TNIK enzyme
-
Specific peptide substrate for TNIK
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT)
-
This compound stock solution in DMSO
-
96-well filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing TNIK enzyme and its peptide substrate in the kinase reaction buffer.
-
Add varying concentrations of this compound (typically in a serial dilution) to the wells of the filter plate. Include a control with no inhibitor.
-
Initiate the kinase reaction by adding a solution of [γ-33P]ATP to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).
-
Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Wash the filter plates to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the Ki value using the Cheng-Prusoff equation.
-
In Vitro Kinase Assay (for IC50 Determination)
This assay measures the concentration of an inhibitor required to reduce the kinase activity by 50%.
-
Principle: The assay quantifies the amount of ADP produced, which is directly proportional to the kinase activity. The inhibition of the kinase by this compound leads to a decrease in ADP production, which can be measured using a luminescence-based detection system.
-
Materials:
-
Recombinant human TNIK enzyme
-
Specific peptide substrate for TNIK
-
ATP
-
Kinase reaction buffer
-
This compound stock solution in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
-
-
Procedure:
-
Set up the kinase reaction in a 96-well plate with TNIK, its substrate, and ATP in the kinase buffer.
-
Add a range of concentrations of this compound to the wells.
-
Incubate the reaction at a controlled temperature for a set time.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Molecular Docking Study
This computational method predicts the preferred orientation of the inhibitor when bound to the protein target.
-
Principle: Molecular docking algorithms explore the conformational space of the ligand within the binding site of the receptor and use a scoring function to estimate the binding affinity of different poses.
-
Software: Commonly used software includes AutoDock, Glide, GOLD, or similar programs.
-
Procedure:
-
Protein Preparation: Obtain the 3D structure of the TNIK kinase domain (e.g., from the Protein Data Bank or via homology modeling). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry. Assign atomic charges and define rotatable bonds.
-
Grid Generation: Define a grid box encompassing the ATP-binding site of TNIK. The grid pre-calculates the potential energy of different atom types, which speeds up the docking process.
-
Docking Simulation: Run the docking algorithm to place multiple conformations of this compound within the defined grid box. The algorithm will sample different orientations and conformations of the ligand.
-
Pose Analysis and Scoring: The docking program will generate a series of possible binding poses, each with a corresponding score that estimates the binding free energy. Analyze the top-scoring poses to identify the most plausible binding mode, paying close attention to key interactions like hydrogen bonds and hydrophobic contacts.
-
TNIK Signaling Pathways and the Impact of this compound Inhibition
TNIK is a central node in multiple signaling pathways that are crucial for cell growth, proliferation, and differentiation. This compound, by inhibiting TNIK's kinase activity, effectively downregulates these pathways.
Wnt/β-catenin Signaling Pathway
TNIK is a key activator of the canonical Wnt signaling pathway. It directly interacts with and phosphorylates T-cell factor 4 (TCF4), a transcriptional effector of the pathway. This phosphorylation is essential for the recruitment of the co-activator β-catenin and the subsequent transcription of Wnt target genes, which drive cell proliferation.
The following diagram illustrates the canonical Wnt signaling pathway and the point of inhibition by this compound.
TGF-β Signaling Pathway
TNIK also plays a role in the transforming growth factor-beta (TGF-β) signaling pathway, which is involved in processes like epithelial-to-mesenchymal transition (EMT), a key step in cancer metastasis. This compound has been shown to attenuate TGF-β-mediated signaling.
The following diagram depicts the involvement of TNIK in the TGF-β signaling pathway.
Experimental Workflow for Characterizing this compound-TNIK Interaction
The comprehensive characterization of a kinase inhibitor like this compound involves a multi-step experimental workflow, from initial screening to detailed structural analysis.
The following diagram outlines a typical experimental workflow for determining the structural basis of kinase inhibition.
Conclusion
The potent and specific inhibition of TNIK by this compound is a result of well-defined molecular interactions within the kinase's ATP-binding pocket. The formation of key hydrogen bonds with the hinge region residue Cys108, complemented by extensive hydrophobic interactions, provides a stable and high-affinity binding mode. This detailed structural and mechanistic understanding serves as a robust foundation for the rational design of novel TNIK inhibitors with enhanced therapeutic potential for the treatment of Wnt-driven cancers and other diseases where TNIK signaling is aberrant. Further structural studies, such as co-crystallization of the TNIK-KY-05009 complex, will be invaluable in validating and refining these models, paving the way for the next generation of targeted therapies.
References
The Discovery and Development of KY-05009: A Potent TNIK Inhibitor Targeting Wnt and TGF-β Signaling Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
KY-05009 is a novel, ATP-competitive aminothiazole compound identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). TNIK, a serine/threonine kinase, is a critical downstream regulator of the Wnt signaling pathway and has emerged as a promising therapeutic target in oncology. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound. It details the quantitative data from key experiments, provides in-depth experimental protocols, and visualizes the intricate signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting TNIK.
Introduction
The Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer.[1] Traf2- and Nck-interacting kinase (TNIK) has been identified as a key component of the Wnt signaling cascade, where it phosphorylates T-cell factor 4 (TCF4) to promote the transcription of Wnt target genes.[2][3] This has positioned TNIK as an attractive "first-in-class" anti-cancer target.[2][3] this compound, a 5-(4-methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide, was developed as a potent and selective inhibitor of TNIK.[2][3][4] This guide will delve into the technical details of its discovery and preclinical characterization.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro studies.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | Inhibition Constant (Ki) | IC50 | Assay Type | Reference |
| TNIK | 100 nM | 9 nM | ATP Competition Assay / Kinase Assay | [2][3][5][6][7] |
| MLK1 | Not Reported | 18 nM | Kinase Assay | [3][7] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Assay | Treatment Conditions | Observed Effect | Reference |
| A549 (Human Lung Adenocarcinoma) | Cell Viability | 1-10 µM for 48h | No significant cytotoxicity | [3] |
| A549 (Human Lung Adenocarcinoma) | TCF4 Transcriptional Activity | 1-10 µM with TGF-β1 | Significant inhibition of TGF-β1-mediated induction | [3] |
| RPMI8226 (Human Multiple Myeloma) | Proliferation | 0.1-30 µM for 24h | Dose-dependent inhibition of proliferation | [6] |
| RPMI8226 (Human Multiple Myeloma) | Apoptosis | 1-3 µM for 48-72h | Induction of caspase-dependent apoptosis | [6] |
| RPMI8226 (Human Multiple Myeloma) | Wnt Signaling | 3 µM for 1h | Suppression of transcriptional activity of Wnt target genes | [6] |
| RPMI8226 (Human Multiple Myeloma) | TCF4-β-catenin Interaction | 3 µM for 9h | Inhibition of IL-6-induced interaction and TCF4 phosphorylation | [6] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by targeting TNIK, a central node in multiple signaling pathways. Molecular docking studies have revealed that this compound binds to the hinge region of the TNIK kinase domain, with hydrogen bond interactions with Cys108 and CH/π interactions with Val31, Gly111, and Leu160, thereby acting as an ATP-competitive inhibitor.[2][3][8]
Inhibition of the Wnt Signaling Pathway
In the canonical Wnt signaling pathway, the stabilization of β-catenin leads to its translocation to the nucleus, where it forms a complex with TCF4 to drive the expression of target genes involved in cell proliferation and survival. TNIK is a crucial co-activator in this process, phosphorylating TCF4. This compound, by inhibiting the kinase activity of TNIK, prevents the phosphorylation of TCF4, thus attenuating the formation of the TNIK-TCF4-β-catenin complex and suppressing Wnt-mediated transcription.[2][3]
Attenuation of the TGF-β Signaling Pathway
Transforming growth factor-β (TGF-β) is a pleiotropic cytokine that can induce epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis.[2][3] this compound has been shown to inhibit TGF-β1-induced EMT in human lung adenocarcinoma cells (A549).[2][3] This inhibition is mediated through the attenuation of both Smad and non-Smad signaling pathways. This compound inhibits the TGF-β1-induced phosphorylation of Smad2 and the nuclear translocation of the Smad2/3 complex.[3] Furthermore, it suppresses the expression of the downstream transcription factors Snail and Twist.[3]
In addition to the Smad pathway, this compound also blocks non-Smad signaling cascades activated by TGF-β1, including the FAK-Src-paxillin focal adhesion pathway and the MAP kinase (ERK and JNK) pathways.[2][3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the characterization of this compound.
ATP Competition Assay for Kinase Inhibition
The inhibitory activity of this compound against TNIK was determined using an orthogonal ATP competition assay. This assay measures the binding of the test compound to the kinase's ATP binding site. The binding constant (Ki) of this compound for TNIK was determined to be 100 nM.[2][3][8] A detailed protocol for a similar assay is as follows:
-
Reagents and Materials:
-
Recombinant human TNIK enzyme
-
Biotinylated ATP probe
-
Streptavidin-coated plates
-
This compound at various concentrations
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., europium-labeled anti-tag antibody for the kinase)
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the TNIK enzyme, biotinylated ATP probe, and this compound to the wells of a streptavidin-coated plate.
-
Incubate the plate to allow for binding equilibrium to be reached.
-
Wash the plate to remove unbound reagents.
-
Add the detection reagent (e.g., europium-labeled antibody) and incubate.
-
Wash the plate to remove unbound detection reagent.
-
Measure the signal (e.g., time-resolved fluorescence).
-
The signal is inversely proportional to the amount of this compound bound to the kinase.
-
Calculate the Ki value by fitting the data to a suitable binding isotherm model.
-
Cell Viability Assay
The effect of this compound on cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay.[7]
-
Cell Seeding: Seed A549 cells (5x10³ cells/well) in a 96-well plate and incubate for 24 hours.[7]
-
Serum Starvation: After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1-10 µM) with or without 5 ng/mL human recombinant TGF-β1 for 48 hours.[7]
-
CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.
TCF/LEF Luciferase Reporter Assay
To determine the effect of this compound on Wnt signaling, a TCF/LEF luciferase reporter assay was performed.[3] This assay measures the transcriptional activity of TCF/LEF, the downstream effectors of the canonical Wnt pathway.
-
Cell Transfection: Co-transfect cells (e.g., A549 or HEK293) in a 24-well plate with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., TOPflash) and a control plasmid expressing Renilla luciferase (for normalization).
-
Treatment: After 24 hours of transfection, treat the cells with an activator of the Wnt pathway (e.g., Wnt3a conditioned media or TGF-β1) and varying concentrations of this compound for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the control.
Western Blot Analysis
Western blotting was used to analyze the protein levels of key components of the TGF-β signaling pathway.
-
Cell Lysis and Protein Quantification:
-
Treat cells as required (e.g., A549 cells with TGF-β1 and this compound).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Examples of primary antibodies include:
-
Phospho-Smad2 (Ser465/467)
-
Smad2/3
-
Snail
-
Twist
-
β-actin (as a loading control)
-
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Gelatin Zymography
Gelatin zymography was used to assess the enzymatic activity of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which are involved in cell invasion.[2][3][4][5][6]
-
Sample Preparation:
-
Culture cells (e.g., A549) in serum-free media for 24-48 hours.
-
Collect the conditioned media and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned media.
-
-
Zymogram Gel Electrophoresis:
-
Mix the samples with a non-reducing sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel containing gelatin (e.g., 1 mg/mL).
-
Run the gel at a constant voltage in a cold room or on ice.
-
-
Enzyme Renaturation and Development:
-
Wash the gel with a renaturing buffer (e.g., containing 2.5% Triton X-100) to remove SDS.
-
Incubate the gel in a developing buffer (e.g., containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 16-24 hours.
-
-
Staining and Visualization:
-
Stain the gel with Coomassie Brilliant Blue R-250.
-
Destain the gel with a solution of methanol and acetic acid.
-
Areas of gelatinase activity will appear as clear bands against a blue background.
-
Quantify the band intensities using densitometry.
-
Cell Migration and Invasion Assays
The effect of this compound on cell migration and invasion was evaluated using a Boyden chamber assay.[9]
-
Chamber Preparation:
-
For invasion assays, coat the upper surface of a Transwell insert (with an 8 µm pore size membrane) with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
-
Cell Seeding:
-
Resuspend cells (e.g., A549) in serum-free medium.
-
Seed the cells into the upper chamber of the Transwell insert.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Add varying concentrations of this compound to both the upper and lower chambers.
-
-
Incubation: Incubate the chambers for 24-48 hours at 37°C.
-
Cell Removal and Staining:
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated/invaded cells on the lower surface of the membrane with a stain such as crystal violet.
-
-
Quantification:
-
Elute the stain and measure the absorbance.
-
Alternatively, count the number of stained cells in several microscopic fields.
-
Conclusion
This compound is a potent and specific inhibitor of TNIK that demonstrates significant anti-cancer activity in preclinical models. Its dual mechanism of action, involving the inhibition of both the Wnt and TGF-β signaling pathways, makes it a promising candidate for further development as a therapeutic agent for a range of malignancies. The detailed experimental data and protocols provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and the broader field of TNIK inhibition.
References
- 1. pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol [promega.sg]
- 2. Gelatin zymography protocol | Abcam [abcam.com]
- 3. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography | Springer Nature Experiments [experiments.springernature.com]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
KY-05009: A Technical Guide to its Impact on Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
KY-05009 is a potent, ATP-competitive small molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2][3] This aminothiazole compound has garnered significant interest within the research community for its ability to modulate key signaling pathways implicated in cancer progression and other diseases. This technical guide provides an in-depth exploration of the signaling cascades affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular interactions.
Data Presentation: Quantitative Analysis of this compound Inhibition
The following table summarizes the known inhibitory activities of this compound against key protein kinases. This data provides a quantitative basis for understanding the compound's potency and selectivity.
| Target Kinase | Inhibition Metric | Value (nM) |
| TNIK | IC50 | 9 |
| TNIK | Ki | 100 |
| MLK1 | IC50 | 18 |
Core Signaling Pathways Modulated by this compound
This compound exerts its biological effects by primarily targeting TNIK, a serine/threonine kinase that acts as a critical node in several signaling pathways. The inhibition of TNIK by this compound leads to the attenuation of multiple downstream cascades, most notably the Wnt/β-catenin and Transforming Growth Factor-β (TGF-β) pathways. Additionally, this compound has been shown to impact the NF-κB, FAK-Src-paxillin, and MAP kinase (ERK and JNK) signaling pathways.[1][4][5][6]
Wnt/β-catenin Signaling Pathway
TNIK is a crucial activator of the canonical Wnt/β-catenin signaling pathway. It does so by phosphorylating T-cell factor 4 (TCF4), a key transcription factor in this cascade. This phosphorylation event is essential for the formation of the TNIK-TCF4-β-catenin complex, which then translocates to the nucleus to activate the transcription of Wnt target genes.[4]
This compound, by inhibiting TNIK, prevents the phosphorylation of TCF4. This action disrupts the formation of the active transcriptional complex, thereby suppressing Wnt signaling.[4][7] Furthermore, treatment with this compound has been observed to decrease the protein levels of β-catenin.[4]
TGF-β Signaling Pathway
The Transforming Growth Factor-β (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in the early stages and a promoter of metastasis in later stages. This pathway is broadly divided into Smad-dependent and Smad-independent (non-Smad) signaling.
Smad-Dependent Signaling: Upon TGF-β ligand binding to its receptor, the receptor complex phosphorylates Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the expression of target genes, including those involved in the epithelial-to-mesenchymal transition (EMT). This compound has been shown to inhibit the TGF-β1-induced phosphorylation of Smad2, thereby attenuating this canonical pathway.[4]
Non-Smad Signaling: TGF-β can also signal through various non-Smad pathways, including the MAP kinase (ERK and JNK) and focal adhesion pathways. This compound has been demonstrated to inhibit TGF-β1-induced activation of these non-Smad signaling molecules.[1][4]
Other Affected Signaling Pathways
-
NF-κB Signaling: this compound attenuates TGF-β1-induced transcriptional activity of NF-κB, a key regulator of inflammation, immunity, and cell survival.[4] This inhibition is thought to contribute to the anti-invasive effects of this compound.[4]
-
Focal Adhesion Kinase (FAK)-Src-Paxillin Pathway: This pathway is crucial for cell adhesion, migration, and invasion. TGF-β1 induces the phosphorylation of FAK, Src, and paxillin. This compound has been shown to inhibit these phosphorylation events, thereby disrupting focal adhesion dynamics.[1][4]
-
MAP Kinase (ERK and JNK) Signaling: The MAP kinase pathways are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. This compound inhibits the TGF-β1-induced phosphorylation of both ERK1/2 and JNK1/2.[1][4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blot Analysis
Objective: To determine the effect of this compound on the protein levels and phosphorylation status of key signaling molecules.
Protocol:
-
Cell Culture and Treatment: Seed A549 human lung adenocarcinoma cells and culture to approximately 80% confluency. Serum-starve the cells for 24 hours. Treat the cells with TGF-β1 (e.g., 5 ng/mL) in the presence or absence of varying concentrations of this compound (e.g., 1-10 µM) for the desired time (e.g., 48 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-Smad2, total Smad2, p-TCF4, β-catenin, p-FAK, p-Src, p-paxillin, p-ERK, p-JNK, and a loading control like actin or GAPDH) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Immunoprecipitation
Objective: To investigate the effect of this compound on the interaction between proteins, such as the formation of the TNIK-TCF4-β-catenin complex.
Protocol:
-
Cell Lysis: Lyse treated cells as described in the Western Blot protocol.
-
Pre-clearing: Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysates with a primary antibody against one of the proteins of interest (e.g., anti-TCF4 antibody) overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for an additional 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the other proteins of interest (e.g., anti-TNIK and anti-β-catenin antibodies).
TCF/LEF Luciferase Reporter Assay
Objective: To quantitatively measure the effect of this compound on Wnt/β-catenin signaling activity.
Protocol:
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with a TCF/LEF-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Cell Treatment: After 24 hours, treat the transfected cells with a Wnt pathway activator (e.g., Wnt3a conditioned media or LiCl) in the presence or absence of this compound for an additional 24 hours.
-
Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. The resulting ratio reflects the TCF/LEF transcriptional activity.
Experimental Workflow Visualization
Conclusion
This compound is a valuable research tool for dissecting the intricate roles of TNIK in cellular signaling. Its ability to potently and selectively inhibit TNIK allows for the targeted investigation of the Wnt/β-catenin, TGF-β, and other associated pathways. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to understand and utilize this compound in their studies. Further research into the broader kinase selectivity profile and in vivo efficacy of this compound will continue to illuminate its therapeutic potential.
References
- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel aminothiazole this compound with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
The Chemical Landscape of KY-05009: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide serves as a comprehensive resource on the chemical structure, properties, and mechanism of action of KY-05009, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK).
Core Chemical and Physical Properties
This compound, also known as 5-(4-Methylbenzamido)-2-(phenylamino)thiazole-4-carboxamide, is a novel aminothiazole derivative.[1][2] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₆N₄O₂S | [1][3] |
| Molecular Weight | 352.41 g/mol | [1][4] |
| CAS Number | 1228280-29-2 | [1] |
| Appearance | Yellow solid | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | DMSO: 50-70 mg/mL | [1][4] |
| Storage | 2-8°C | [1] |
| SMILES String | [s]1c(nc(c1NC(=O)c3ccc(cc3)C)C(=O)N)Nc2ccccc2 | [1] |
| InChI Key | WCEDGRTWDSHZHF-UHFFFAOYSA-N | [1] |
Biochemical Properties and Inhibitory Activity
This compound is a potent, ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[4][5][6] It has also been shown to inhibit Mixed Lineage Kinase 1 (MLK1).[1][7] The inhibitory activity of this compound is detailed in the table below.
| Target | Inhibition Metric | Value | Reference |
| TNIK | Kᵢ | 100 nM | [1][4][5] |
| TNIK | IC₅₀ | 9 nM | [1][7] |
| MLK1 | IC₅₀ | 18 nM | [1][7] |
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by inhibiting TNIK, a serine/threonine kinase that plays a crucial role in various signaling pathways, most notably the Wnt and Transforming growth factor-β (TGF-β) pathways.
Inhibition of the Wnt Signaling Pathway
TNIK is a key component of the Wnt/β-catenin signaling pathway, where it phosphorylates T-cell factor 4 (TCF4), a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes.[7] By inhibiting TNIK, this compound prevents the phosphorylation of TCF4, thereby suppressing the transcriptional activity of Wnt target genes.[5][7] This leads to a reduction in cell proliferation and the induction of apoptosis in cancer cells.[4][5]
Attenuation of the TGF-β Signaling Pathway
This compound also significantly inhibits the TGF-β-activated epithelial-to-mesenchymal transition (EMT).[5] It achieves this by attenuating both Smad and non-Smad signaling pathways. This compound has been shown to inhibit the TGF-β1-induced phosphorylation of Smad2, a key step in the canonical Smad pathway.[7] Furthermore, it impacts non-Smad pathways by inhibiting the phosphorylation of FAK, Src, paxillin, ERK1/2, and JNK1/2.[1][3]
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound.
TNIK Kinase Assay (ATP Competition)
This assay determines the inhibitory constant (Kᵢ) of this compound against TNIK.
-
Principle: The assay measures the ability of this compound to compete with ATP for binding to the TNIK kinase domain.
-
Methodology: A recombinant TNIK kinase domain is incubated with a fixed concentration of a fluorescently labeled ATP tracer and varying concentrations of this compound. The binding of the tracer to TNIK is measured by fluorescence polarization. The displacement of the tracer by this compound is used to calculate the Kᵢ value.
Cell Viability Assay
This assay assesses the cytotoxic effects of this compound on cancer cell lines.
-
Principle: Measures the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Methodology:
-
Cells (e.g., A549, RPMI8226) are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 24-72 hours).
-
A reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to the wells.
-
After incubation, the absorbance is measured using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control.
-
TOP/FOPflash Luciferase Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of the Wnt/β-catenin pathway.
-
Principle: Cells are co-transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene (TOPflash) or a control plasmid with mutated binding sites (FOPflash). Activation of the Wnt pathway leads to the expression of luciferase.
-
Methodology:
-
Cells are transfected with the TOPflash or FOPflash reporter plasmids.
-
Cells are treated with an activator of the Wnt pathway (e.g., Wnt3a conditioned media or TGF-β1) in the presence or absence of this compound.
-
After treatment, cells are lysed, and luciferase activity is measured using a luminometer.
-
The ratio of TOPflash to FOPflash activity is calculated to determine the specific TCF/LEF-mediated transcriptional activity.
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a cell lysate, such as the phosphorylation status of signaling proteins.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.
-
Methodology:
-
Cells are treated with this compound and/or signaling pathway activators.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are loaded onto an SDS-PAGE gel for separation.
-
Proteins are transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-Smad2, β-catenin, GAPDH).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Immunoprecipitation
This method is used to isolate a specific protein and its binding partners from a complex mixture, such as a cell lysate.
-
Principle: An antibody specific to the protein of interest is used to capture the protein, which is then precipitated out of solution using antibody-binding beads.
-
Methodology:
-
Cell lysates are prepared from treated cells.
-
The lysate is pre-cleared to reduce non-specific binding.
-
A primary antibody against the target protein (e.g., TCF4) is added to the lysate and incubated.
-
Protein A/G-agarose or magnetic beads are added to capture the antibody-protein complexes.
-
The beads are washed to remove non-specifically bound proteins.
-
The captured proteins are eluted from the beads and analyzed by Western blot.
-
Summary and Future Directions
This compound is a well-characterized small molecule inhibitor of TNIK with potent activity against key signaling pathways implicated in cancer progression, particularly the Wnt and TGF-β pathways. The detailed chemical, biochemical, and cellular data presented in this guide provide a solid foundation for researchers exploring the therapeutic potential of TNIK inhibition. Future research may focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and the exploration of this compound in combination with other anti-cancer agents. The experimental protocols and pathway diagrams provided herein offer a valuable resource for the design and execution of such studies.
References
- 1. A novel aminothiazole this compound with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. promega.jp [promega.jp]
- 4. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. biorxiv.org [biorxiv.org]
Methodological & Application
Application Notes and Protocols for KY-05009 in A549 Cell Culture
These protocols provide a detailed guide for researchers utilizing KY-05009, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), in human lung adenocarcinoma A549 cells. The methodologies outlined below are based on established research and are intended for professionals in drug development and cancer research.
Introduction
This compound is an aminothiazole compound that acts as an ATP-competitive inhibitor of TNIK with a Ki of 100 nM.[1][2][3] It has been shown to effectively inhibit the TGF-β1-induced epithelial-to-mesenchymal transition (EMT) in A549 cells.[1][4][5] EMT is a critical process in cancer progression, contributing to metastasis and drug resistance. This compound exerts its effects by attenuating both Smad and non-Smad signaling pathways, including the Wnt, NF-κB, FAK-Src-paxillin, and MAP kinase pathways.[1][4][5] These application notes provide detailed protocols for the culture of A549 cells and their treatment with this compound for various cellular assays.
Data Summary
The following tables summarize the quantitative data regarding the experimental conditions and effects of this compound on A549 cells.
Table 1: A549 Cell Culture and this compound Treatment Parameters
| Parameter | Value | Reference |
| Cell Line | A549 (Human Lung Adenocarcinoma) | [4][6] |
| Growth Medium | DMEM or F12/K | [4][7] |
| Serum | 10% Fetal Bovine Serum (FBS) | [4][8] |
| Supplements | 1% Penicillin-Streptomycin | [4] |
| Culture Conditions | 37°C, 5% CO2 | [4][8] |
| This compound Working Concentration | 1 - 10 µM | [4][5] |
| Vehicle Control | DMSO | [7] |
| Treatment Duration | 48 hours (for most assays) | [4][5] |
Table 2: Summary of Experimental Seeding Densities for A549 Cells
| Experiment | Seeding Density | Plate/Vessel Type | Reference |
| Cell Viability Assay | 5 x 10³ cells/well | 96-well plate | [4] |
| Luciferase Reporter Assay | 1 x 10⁴ cells/well | 96-well plate | [4][5] |
| Immunoprecipitation | 1 x 10⁵ cells/mL | Culture dish | [4][5] |
| Immunocytochemistry | 1 x 10⁵ cells/mL | Gelatin-coated slide | [4][5] |
| Invasion Assay | 1 x 10⁵ cells/well | 24-well plate | [4][5] |
Experimental Protocols
A549 Cell Culture
This protocol describes the standard procedure for maintaining and subculturing A549 cells.
Materials:
-
A549 cells (ATCC CCL-185)
-
Dulbecco's Modified Eagle's Medium (DMEM) or Ham's F12K Medium[4][9]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25% Trypsin, 0.53 mM EDTA)
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
15 mL and 50 mL conical tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing DMEM or F12K with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer to a T-75 flask.
-
Cell Maintenance: Culture cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO2.[4] Renew the complete medium every 2-3 days.[8]
-
Subculturing: When cells reach 70-90% confluency, remove the medium and wash the cell monolayer with sterile PBS.[7][10] Add 2-3 mL of Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[8][10]
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.[8]
-
Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the pellet in fresh complete growth medium, and seed new flasks at a split ratio of 1:4 to 1:9.[8]
This compound Treatment for Cellular Assays
This protocol provides a general workflow for treating A549 cells with this compound.
Caption: General experimental workflow for A549 cell treatment.
Procedure:
-
Seed A549 cells in the appropriate culture vessel (e.g., 96-well plate, 6-well plate) at the densities specified in Table 2.
-
Incubate the cells for 24 hours to allow for attachment.
-
For experiments investigating signaling pathways, serum-starve the cells for 24 hours by replacing the complete growth medium with serum-free medium.[4]
-
Prepare stock solutions of this compound in DMSO. Dilute the stock solution to the desired final concentrations (1-10 µM) in the appropriate cell culture medium.
-
Treat the cells with the this compound dilutions. For studies on EMT, co-treat with TGF-β1 (e.g., 5 ng/mL).[2] Include a vehicle control (DMSO) and a positive control (TGF-β1 only) where appropriate.
-
Incubate the cells for the desired duration, typically 48 hours.[4]
-
Proceed with the specific downstream assay.
Cell Viability Assay
Procedure:
-
Seed 5 x 10³ A549 cells per well in a 96-well plate.[4]
-
After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1 to 30 µM) for 48 hours.
-
Assess cell viability using a standard method such as the MTT or WST-1 assay, following the manufacturer's instructions.
Western Blot Analysis
Procedure:
-
Seed A549 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound and/or TGF-β1 for 48 hours.[4]
-
Lyse the cells in RIPA buffer to extract total protein. For analysis of nuclear and cytoplasmic fractions, use a nuclear/cytoplasmic extraction kit.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., E-cadherin, N-cadherin, Vimentin, p-Smad2, TNIK, β-catenin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Invasion Assay
Procedure:
-
Seed 1 x 10⁵ A549 cells per well in a 24-well plate and incubate for 24 hours.[4][5]
-
Serum-starve the cells for 24 hours.
-
Treat the cells with this compound and/or TGF-β1 for 48 hours.[4][5]
-
Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.
-
Add 30 µL of medium containing 10% FBS to the bottom of a Boyden chamber.[4][5]
-
Add 2 x 10⁴ cells in 50 µL of serum-free medium to the top chamber, which is separated by a gelatin-coated membrane.
-
Fix and stain the cells that have invaded through the membrane and count them under a microscope.
Signaling Pathways
The following diagram illustrates the signaling pathways in A549 cells that are affected by this compound.
Caption: this compound inhibits TNIK, blocking multiple pathways that promote EMT.
References
- 1. A novel aminothiazole this compound with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 6. A549 Cell Line: A Keystone in Lung Cancer Research [cytion.com]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. A549 Cell Subculture Protocol [a549.com]
- 9. Culturing Human Lung Adenocarcinoma Cells in a Serum-Free Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nanopartikel.info [nanopartikel.info]
Application Notes and Protocols: Determining the Optimal Concentration of KY-05009 for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
KY-05009 is a potent and selective, ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK) with a reported Ki (inhibition constant) of 100 nM.[1][2][3][4][5] As a key regulator of the Wnt signaling pathway, TNIK is a promising therapeutic target in oncology. This compound has demonstrated anti-cancer activity by inhibiting Wnt signaling, inducing apoptosis, and attenuating the epithelial-to-mesenchymal transition (EMT) in various cancer cell lines.[2][3][6] These application notes provide a comprehensive guide for determining the optimal concentration of this compound for in vitro assays, including detailed protocols and data presentation guidelines.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of TNIK kinase activity. This inhibition disrupts the Wnt signaling cascade by preventing the phosphorylation of T-cell factor 4 (TCF4), a crucial step for its transcriptional activity.[2][6] The binding of this compound to the ATP binding site of TNIK interferes with the interaction between TNIK, β-catenin, and TCF4.[6] Additionally, this compound has been shown to attenuate both Smad and non-Smad signaling pathways induced by TGF-β1, further contributing to its anti-cancer effects.[2][4]
Signaling Pathway Diagram
Caption: this compound inhibits TNIK in the Wnt pathway and attenuates TGF-β signaling.
Quantitative Data Summary
The optimal concentration of this compound is cell line and assay dependent. The following tables summarize effective concentrations from published studies.
Table 1: Effective Concentrations of this compound in Human Lung Adenocarcinoma (A549) Cells
| Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cell Viability | Up to 10 µM | 48 h | No significant cytotoxicity.[2][7] | [2][7] |
| TCF4 Reporter Assay | 1 - 10 µM | 48 h | Significant inhibition of TGF-β1-induced TCF4 transcription.[2][7] | [2][7] |
| Western Blot | 3 - 10 µM | 48 h | Reduced β-catenin protein levels and inhibited TGF-β1-induced phosphorylation of TCF4.[2][7] | [2][7] |
| Immunoprecipitation | 10 µM | 48 h | Completely inhibited TGF-β1-induced nuclear translocation of β-catenin.[2][7] | [2][7] |
| Migration & Invasion | Not Specified | Not Specified | Significantly inhibited TGF-β1-induced migration and invasion.[2][7] | [2][7] |
Table 2: Effective Concentrations of this compound in Human Multiple Myeloma (RPMI8226) Cells
| Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cell Proliferation | 0.1 - 30 µM | 24 h | Dose-dependent inhibition of cell proliferation.[3] | [3] |
| Apoptosis (Flow Cytometry) | > 1 µM | 48 h | Induction of apoptosis.[8] | [8] |
| Apoptosis (Caspase-3/7 Assay) | 1 - 3 µM | 48 - 72 h | Dose-dependent induction of caspase-dependent apoptosis.[3] | [3] |
| Gene Expression (qRT-PCR) | 3 µM | 1 h | Suppression of Wnt signaling-related gene transcription.[3] | [3] |
| Protein Interaction | 3 µM | 9 h | Inhibition of IL-6-induced interaction between TCF4 and β-catenin and TCF4 phosphorylation.[3][8] | [3][8] |
Experimental Protocols
Experimental Workflow Diagram
Caption: A generalized workflow for evaluating the effects of this compound in vitro.
Protocol 1: Cell Viability Assay
This protocol is used to determine the cytotoxic effects of this compound and to identify a non-toxic concentration range for subsequent experiments.
Materials:
-
This compound
-
DMSO (for stock solution)
-
Appropriate cell line (e.g., A549, RPMI8226)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability reagent
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Treat the cells with the desired concentrations of this compound for 24-72 hours.[6] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Assay (Flow Cytometry)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
This compound
-
Appropriate cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) or 7-AAD and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V-positive, PI/7-AAD-negative), late apoptotic (Annexin V-positive, PI/7-AAD-positive), and necrotic (Annexin V-negative, PI/7-AAD-positive) cells.
Protocol 3: TCF/LEF Reporter Assay
This protocol measures the effect of this compound on Wnt signaling pathway activity.
Materials:
-
This compound
-
Appropriate cell line
-
TOPflash and FOPflash luciferase reporter plasmids
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with TOPflash (containing wild-type TCF binding sites) or FOPflash (containing mutant TCF binding sites) reporter plasmids.
-
Treatment: After 24 hours, treat the transfected cells with this compound, with or without an inducer of Wnt signaling (e.g., Wnt3a conditioned media or TGF-β1).
-
Cell Lysis: After 24-48 hours of treatment, lyse the cells.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the TOPflash luciferase activity to the FOPflash activity to determine the relative TCF/LEF reporter activity.
Protocol 4: Western Blot Analysis
This protocol is used to assess the effect of this compound on the expression and phosphorylation of target proteins.
Materials:
-
This compound
-
Appropriate cell line
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-TNIK, anti-β-catenin, anti-p-TCF4, anti-p-Smad2/3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and blotting equipment
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
The optimal concentration of this compound for in vitro assays is highly dependent on the cell type and the specific biological question being addressed. It is recommended to perform initial dose-response experiments to determine the cytotoxic profile of this compound in the cell line of interest. Based on the provided data, a starting concentration range of 1-10 µM is suggested for most cancer cell lines. The detailed protocols provided herein will enable researchers to effectively design and execute experiments to investigate the cellular effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. TNIK Inhibitor, this compound | 1228280-29-2 [sigmaaldrich.com]
- 6. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
Application Notes and Protocols: Preparation of KY-05009 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
KY-05009 is a potent, ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK), a key regulator of the Wnt signaling pathway.[1][2][3] It is widely used in cancer research to study epithelial-to-mesenchymal transition (EMT), cell migration, and apoptosis.[4][5][6] Accurate preparation of a stock solution is the first critical step for ensuring reproducible and reliable experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using dimethyl sulfoxide (DMSO) as the solvent.
Chemical Properties and Solubility
Properly understanding the physicochemical properties of this compound is essential for its effective use in experiments.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆N₄O₂S | [1][7][8] |
| Molecular Weight | 352.41 g/mol | [1][7][8][9] |
| Appearance | Yellow crystalline solid | [4][7][10] |
| Purity | ≥98% | [4][7] |
| Solubility in DMSO | 50-83.33 mg/mL | [1][7][10][11] |
| Molar Solubility in DMSO | ~198-236 mM | [1][11] |
Note on Solubility: The solubility of this compound in DMSO can be influenced by the purity of the DMSO. It is highly recommended to use fresh, anhydrous, or molecular sieve-dried DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][11] Techniques such as sonication or gentle warming to 37°C can aid in complete dissolution.[4][12]
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust the quantities proportionally for different desired volumes or concentrations.
Materials
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator water bath
Calculations
To prepare a stock solution of a specific molarity, use the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
-
For a 10 mM stock solution in 1 mL: Mass (mg) = 10 mM x 1 mL x 352.41 g/mol / 1000 = 3.52 mg
Step-by-Step Procedure
-
Weighing: Carefully weigh out 3.52 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of high-purity DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Close the tube tightly and vortex for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it gently at 37°C until the solution is clear.[4][12]
-
Visually inspect the solution against a light source to ensure no solid particles remain.
-
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1]
-
Storage: Store the aliquots at -20°C or -80°C.[1][2] For optimal stability, purging the headspace of the tube with an inert gas like argon or nitrogen before sealing is recommended.[4]
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.
| Condition | Duration | Source |
| Powder | 3 years at -20°C | [1] |
| In DMSO | 1 year at -80°C | [1] |
| In DMSO | 1-6 months at -20°C | [1][2][10] |
Key Recommendations:
-
Avoid Freeze-Thaw Cycles: Aliquoting is essential.[1]
-
Protect from Light: Store in dark tubes or a light-protected box.[10]
-
Hygroscopic Nature of DMSO: Ensure tubes are tightly sealed to prevent moisture absorption, which can affect compound solubility.[1][11]
Signaling Pathway and Workflow Diagrams
Simplified Signaling Pathway of this compound Action
Caption: this compound inhibits TNIK, blocking TGF-β1-induced Wnt and Smad signaling pathways.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound in DMSO.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 6. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNIK Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound - MedChem Express [bioscience.co.uk]
- 10. TNIK Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.glpbio.com [file.glpbio.com]
Application Notes and Protocols: Western Blot Analysis of TNIK Expression Following KY-05009 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and performing Western blot analysis of Traf2- and Nck-interacting kinase (TNIK) expression after treatment with the inhibitor KY-05009. This document includes an overview of the TNIK signaling pathway, the mechanism of action of this compound, detailed experimental protocols, and a summary of expected quantitative outcomes.
Introduction
Traf2- and Nck-interacting kinase (TNIK) is a serine/threonine kinase that is a critical component of various cellular signaling pathways, most notably the Wnt signaling pathway.[1][2] TNIK functions as a key regulator of gene transcription and is involved in processes such as cell proliferation, differentiation, and cytoskeletal organization.[2] Aberrant activation of the Wnt pathway, often involving TNIK, is frequently associated with the progression of various cancers, including colorectal cancer.[1][3]
This compound is a novel aminothiazole compound identified as a potent, ATP-competitive inhibitor of TNIK.[4][5] By binding to the ATP-binding site of TNIK, this compound effectively inhibits its kinase activity, thereby disrupting downstream signaling cascades.[6] This inhibitory action makes this compound a valuable tool for studying the roles of TNIK in cellular processes and a potential therapeutic agent for cancers with dysregulated Wnt signaling.
TNIK Signaling Pathway and this compound Inhibition
TNIK plays a pivotal role in the canonical Wnt signaling pathway. Upon Wnt ligand binding to its receptor, a signaling cascade is initiated that leads to the stabilization and nuclear translocation of β-catenin. In the nucleus, β-catenin forms a complex with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors. TNIK is recruited to this complex and phosphorylates TCF4, a necessary step for the transcriptional activation of Wnt target genes that drive cell proliferation.[2][7]
This compound disrupts this process by directly inhibiting the kinase function of TNIK. This prevents the phosphorylation of TCF4, leading to the suppression of Wnt target gene expression and subsequent inhibition of cancer cell growth and proliferation.[1]
Quantitative Data Summary
The inhibitory effect of this compound on TNIK and its downstream signaling has been quantified in several studies. The following tables summarize key quantitative data.
| Parameter | Value | Assay | Reference |
| IC50 | 9 nM | Kinase Assay | [8][9] |
| Ki | 100 nM | ATP Competition Assay | [4][5][6][8][9][10] |
Table 1: In Vitro Inhibitory Activity of this compound against TNIK.
| Cell Line | Treatment | Effect on Protein Expression/Activity | Reference |
| A549 | This compound | Inhibited TGF-β1-induced phosphorylation of Smad2. | [8][9] |
| A549 | This compound | Decreased β-catenin protein levels. | [8][9] |
| RPMI8226 | This compound (3 µM) | Suppressed transcriptional activity of TNIK, CTNNB1, TCF7, and TCF4. | [5] |
| RPMI8226 | This compound (3 µM) | Inhibited IL-6-induced interaction between TCF4 and β-catenin. | [5] |
| RPMI8226 | This compound (3 µM) | Inhibited IL-6-induced phosphorylation of TCF4. | [6] |
Table 2: Cellular Effects of this compound Treatment.
Experimental Protocol: Western Blot Analysis of TNIK
This protocol outlines the steps for analyzing changes in TNIK protein expression and the phosphorylation status of its downstream targets in cell lysates following treatment with this compound.
Materials and Reagents
-
Cell Culture reagents (media, serum, antibiotics)
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% gradient gels)
-
Tris-Glycine-SDS running buffer
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (e.g., anti-TNIK, anti-phospho-TCF4, anti-β-catenin, anti-GAPDH, or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Western blot imaging system
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer with protease and phosphatase inhibitors to the plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for Electrophoresis:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Wash the membrane with TBST to remove the Ponceau S stain.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-TNIK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands using appropriate software. Normalize the expression of the target protein to a loading control (e.g., GAPDH or β-actin).
-
Conclusion
Western blot analysis is a crucial technique for validating the inhibitory effects of this compound on TNIK and its associated signaling pathways. By following the detailed protocol provided, researchers can reliably assess changes in protein expression and phosphorylation, thereby elucidating the molecular mechanisms of this compound action. The quantitative data presented serves as a benchmark for expected outcomes and aids in the interpretation of experimental results. This information is valuable for researchers in academic and industrial settings who are investigating TNIK as a therapeutic target in cancer and other diseases.
References
- 1. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 2. TNIK - Wikipedia [en.wikipedia.org]
- 3. Therapeutic targets in the Wnt signaling pathway: Feasibility of targeting TNIK in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kinase TNIK is an essential activator of Wnt target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
KY-05009 administration and dosage for in vivo animal studies
As of the latest available information, detailed in vivo animal studies for KY-05009 have not been extensively published in publicly accessible literature. The current body of research primarily focuses on in vitro studies elucidating its mechanism of action and efficacy in various cell lines. This document provides a comprehensive overview of the existing in vitro data and presents a generalized protocol for researchers planning to initiate in vivo animal studies with this compound.
Application Notes
Mechanism of Action:
This compound is a potent and ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2][3] TNIK is a member of the MAP4K kinase family and plays a crucial role in the Wnt signaling pathway, which is often dysregulated in various cancers.[2][4] By inhibiting TNIK, this compound effectively suppresses the transcriptional activity of Wnt target genes, leading to the induction of apoptosis in cancer cells.[2][3][4]
The inhibitory activity of this compound against TNIK has been confirmed in kinase assays, with a reported Ki of 100 nM.[1][2][3] In cellular assays, this compound has been shown to inhibit the proliferation of cancer cells in a dose-dependent manner.[3]
Signaling Pathways:
This compound has been demonstrated to attenuate TGF-β1-mediated epithelial-to-mesenchymal transition (EMT) in human lung adenocarcinoma cells.[1][5][6] This effect is mediated through the inhibition of both Smad and non-Smad signaling pathways, including:
Quantitative Data from In Vitro Studies
The following table summarizes the key quantitative data from in vitro experiments with this compound.
| Parameter | Value | Cell Line | Experimental Context | Reference |
| Ki for TNIK | 100 nM | - | ATP-competition kinase assay | [1][2][3] |
| IC50 for TNIK | 9 nM | - | Kinase assay | [1][5] |
| IC50 for MLK1 | 18 nM | - | Kinase assay | [1][5] |
| Effective Concentration | 1-10 µM | A549 | Inhibition of TGF-β1-mediated TCF4 transcription | [1] |
| Apoptosis Induction | 1-3 µM | RPMI8226 | Induction of caspase-dependent apoptosis | [3] |
| Inhibition of Proliferation | 0.1-30 µM | RPMI8226 | Dose-dependent inhibition of cell proliferation | [3] |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: Wnt Signaling Pathway Inhibition by this compound.
Caption: TGF-β Signaling Pathway Attenuation by this compound.
Protocols for In Vivo Animal Studies (Generalized)
The following protocols are generalized templates for conducting in vivo studies with this compound in a murine model. It is crucial to perform dose-range finding and toxicity studies to determine the optimal and safe dosage for the specific animal model and tumor type before initiating efficacy studies.
1. Animal Model
-
Species: Mouse (e.g., BALB/c nude, NOD/SCID)
-
Age: 6-8 weeks
-
Housing: Standard specific-pathogen-free (SPF) conditions.
-
Model: Subcutaneous xenograft model using a relevant human cancer cell line (e.g., A549, RPMI8226).
2. Preparation of this compound Formulation
-
Solubility: this compound is soluble in DMSO (70 mg/mL).[2] For in vivo administration, a vehicle suitable for the chosen route of administration must be used. A common approach is to first dissolve this compound in a minimal amount of DMSO and then dilute it with a vehicle such as a mixture of Cremophor EL, ethanol, and saline, or with polyethylene glycol (PEG) and saline. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Preparation: Prepare the formulation fresh on each day of dosing. Ensure the final solution is clear and free of precipitation.
3. Administration Routes
The choice of administration route will depend on the experimental design and the desired pharmacokinetic profile.[7][8] Common routes for preclinical animal studies include:
-
Intraperitoneal (IP) Injection: Allows for systemic delivery.
-
Oral Gavage (PO): To assess oral bioavailability and efficacy.
-
Intravenous (IV) Injection: For direct systemic administration and pharmacokinetic studies.
4. Experimental Protocol: Efficacy Study in a Xenograft Model
This protocol outlines a typical efficacy study.
Caption: Generalized Experimental Workflow for an In Vivo Efficacy Study.
5. Data Collection and Analysis
-
Tumor Growth: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of general health and toxicity.
-
Endpoint Analysis: At the end of the study, collect tumors for weight measurement and tissues for downstream analysis such as Western blotting, immunohistochemistry (IHC), or gene expression analysis to assess target engagement and pharmacodynamic effects.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., t-test, ANOVA) to determine the significance of the anti-tumor effects of this compound.
Disclaimer: This document is intended for research purposes only. The provided protocols are generalized and should be adapted and optimized for specific experimental needs. All animal experiments must be conducted in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).
References
- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel aminothiazole this compound with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. downstate.edu [downstate.edu]
- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: KY-05009 for Cell Migration and Invasion Assays
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
Application of KY-05009 in Fibrosis Research: A Detailed Guide
Application Notes for Researchers
Introduction: Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM), leads to tissue scarring and organ failure. A key process driving fibrosis is the epithelial-to-mesenchymal transition (EMT), where epithelial cells acquire a mesenchymal, fibroblast-like phenotype. Transforming growth factor-beta (TGF-β) is a primary inducer of this process. KY-05009 is a potent, ATP-competitive small molecule inhibitor of Traf2- and Nck-interacting kinase (TNIK), a critical regulator in signaling pathways implicated in both EMT and fibrosis.[1][2][3][4] These notes provide a comprehensive overview for utilizing this compound as a tool to investigate the mechanisms of fibrosis and to evaluate the therapeutic potential of TNIK inhibition.
Mechanism of Action: this compound exerts its anti-fibrotic potential by inhibiting the kinase activity of TNIK.[1][2][3] This inhibition disrupts the downstream signaling cascades activated by TGF-β, a master regulator of fibrosis.[5][6] Specifically, this compound has been demonstrated to attenuate both Smad and non-Smad signaling pathways.[1][2][3]
Key pathways affected by this compound include:
-
Wnt/β-catenin Signaling: TNIK is a crucial component of the Wnt signaling pathway, where it phosphorylates TCF4, a transcription factor that partners with β-catenin to activate target genes. This compound inhibits the phosphorylation of TCF4, thereby suppressing Wnt-mediated transcription, which is known to contribute to fibrogenesis.[1][2][3]
-
Smad Signaling: this compound has been shown to inhibit the TGF-β1-induced phosphorylation of Smad2 and the nuclear translocation of the p-Smad2/3 complex, a central event in the canonical TGF-β signaling pathway that leads to the transcription of pro-fibrotic genes.[1][2][3]
-
Non-Smad Signaling: The compound also effectively inhibits several non-Smad pathways activated by TGF-β1, including the NF-κB, FAK-Src-paxillin focal adhesion, and MAPK (ERK and JNK) signaling cascades.[1][2][3] These pathways are involved in the regulation of cell morphology, adhesion, and migration, all of which are critical aspects of the fibrotic process.
Applications in Fibrosis Research:
-
In Vitro Modeling: this compound can be used in cell-based models to dissect the role of TNIK in fibrosis. This includes treating primary fibroblasts (e.g., lung, dermal, or hepatic stellate cells) or epithelial cell lines with TGF-β1 to induce a fibrotic phenotype, characterized by the expression of markers like alpha-smooth muscle actin (α-SMA) and collagen I. This compound can then be applied to determine the extent to which TNIK inhibition can prevent or reverse these changes.
-
Target Validation: As a selective inhibitor, this compound serves as an invaluable tool for validating TNIK as a therapeutic target for fibrotic diseases in various organs, including the lungs, liver, and kidneys.[7][8]
-
Pathway Analysis: Researchers can use this compound to explore the crosstalk between Wnt, TGF-β, and other pro-fibrotic signaling pathways, elucidating the complex molecular network that governs fibrosis.
Quantitative Data Summary
The following tables summarize the known quantitative parameters of this compound and the effects of a newer TNIK inhibitor, INS018-055, in fibrosis-relevant assays.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | Parameter | Value | Reference |
|---|---|---|---|
| TNIK | Ki | 100 nM | [1][2][3] |
| TNIK | IC50 | 9 nM | [2][3] |
| MLK1 | IC50 | 18 nM |[2][3] |
Table 2: Cellular Activity of TNIK Inhibitor INS018-055 in Fibrosis Models
| Cell Line/Model | Parameter | Value | Reference |
|---|---|---|---|
| LX-2 (Human Stellate Cells) | COL1 Expression IC50 | 63 nM | [8] |
| LX-2 (Human Stellate Cells) | α-SMA Expression IC50 | 123 nM | [8] |
| MRC-5 (Human Lung Fibroblasts) | TGF-β-mediated α-SMA IC50 | 27 nM | [8] |
| IPF Patient Fibroblasts | TGF-β-mediated α-SMA IC50 | 50 nM |[8] |
Signaling Pathway Diagrams
Caption: this compound inhibits TNIK, blocking Wnt and TGF-β/Smad pathways in fibrosis.
Experimental Protocols
Protocol 1: In Vitro Fibrosis Induction and this compound Treatment
This protocol describes how to induce a fibrotic phenotype in primary human lung fibroblasts (HLFs) using TGF-β1 and assess the inhibitory effect of this compound.
Materials:
-
Primary Human Lung Fibroblasts (HLFs)
-
Fibroblast Growth Medium (FGM)
-
DMEM with 0.5% Fetal Bovine Serum (FBS) (serum-starvation medium)
-
Recombinant Human TGF-β1 (carrier-free)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Reagents for RNA extraction and protein lysis
Procedure:
-
Cell Seeding: Plate HLFs in 6-well plates at a density of 1 x 105 cells/well in FGM. Culture at 37°C in a 5% CO2 incubator until they reach 80-90% confluency.
-
Serum Starvation: Aspirate the FGM and wash the cells once with PBS. Add 2 mL of serum-starvation medium (DMEM + 0.5% FBS) to each well and incubate for 24 hours.
-
Pre-treatment with this compound: Prepare working solutions of this compound in serum-starvation medium at various concentrations (e.g., 1 µM, 3 µM, 10 µM). Also prepare a vehicle control with the same final concentration of DMSO.
-
Aspirate the medium and add the this compound or vehicle control solutions to the respective wells. Incubate for 1 hour.
-
TGF-β1 Stimulation: Add TGF-β1 to the wells to a final concentration of 5-10 ng/mL. Do not add TGF-β1 to the negative control wells.
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
Harvesting: After incubation, wash the cells with ice-cold PBS. The cells are now ready for downstream analysis.
-
For protein analysis (Western Blot), lyse the cells directly in the well with RIPA buffer.
-
For gene expression analysis (RT-qPCR), lyse the cells with a suitable lysis buffer for RNA extraction.
-
Protocol 2: Western Blot Analysis of Fibrosis Markers
This protocol details the detection of key fibrosis markers, α-SMA and Collagen Type I, and signaling proteins.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membranes
-
Transfer buffer and Western blot transfer system
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-α-SMA
-
Anti-Collagen I
-
Anti-p-Smad2
-
Anti-Smad2/3
-
Anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., anti-α-SMA) diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (Step 7).
-
Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control (β-actin).
Caption: Workflow for testing this compound's anti-fibrotic effect in vitro.
References
- 1. profiles.foxchase.org [profiles.foxchase.org]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Case study: Study published in Nature Biotechnology on the effects of TNIK inhibitor in lung and kidney fibrosis models. | SMC Laboratories Inc. [smccro-lab.com]
- 8. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
Application Notes and Protocols for KY-05009-Induced Apoptosis in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
KY-05009 is a potent and selective, ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK), a member of the germinal center kinase (GCK) family.[1][2][3] TNIK is a critical regulator of the Wnt signaling pathway, which is frequently dysregulated in various cancers.[1][2] By inhibiting TNIK, this compound effectively downregulates Wnt target gene expression, leading to the induction of apoptosis in cancer cells.[1] These application notes provide detailed protocols for utilizing this compound to induce apoptosis in cancer cell lines, with a specific focus on the human multiple myeloma cell line RPMI8226.[2][4]
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the inhibition of the canonical Wnt signaling pathway. TNIK, the direct target of this compound, acts as a crucial activator of the β-catenin/T-cell factor 4 (TCF4) transcription complex.[1] Inhibition of TNIK by this compound prevents the phosphorylation of TCF4, thereby disrupting the formation and activity of the TNIK-TCF4-β-catenin complex. This leads to the downregulation of Wnt target genes that are essential for cancer cell proliferation and survival. The suppression of these pro-survival signals ultimately triggers the intrinsic apoptotic cascade, characterized by the activation of caspases.[4] this compound has been shown to induce caspase-dependent apoptosis.[4]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in inhibiting cell proliferation and inducing apoptosis in the RPMI8226 multiple myeloma cell line.
Table 1: Inhibition of Cell Viability by this compound in RPMI8226 Cells [4]
| Concentration (µM) | Inhibition of Cell Viability (%) after 24h |
| 0.3 | ~10% |
| 1 | ~20% |
| 3 | ~40% |
| 10 | ~65% |
| 30 | ~85% |
Table 2: Induction of Apoptosis by this compound in RPMI8226 Cells [4]
| Treatment | Duration | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 48h | ~2% | ~3% |
| This compound (1 µM) | 48h | ~5% | ~4% |
| This compound (3 µM) | 48h | ~15% | ~8% |
| This compound (10 µM) | 48h | ~30% | ~15% |
Table 3: Activation of Caspase-3/7 by this compound in RPMI8226 Cells [4]
| Treatment | Duration | Relative Caspase-3/7 Activity (Fold Change) |
| Control | 48h | 1.0 |
| This compound (3 µM) | 48h | ~2.5 |
| This compound (10 µM) | 48h | ~4.0 |
| Control | 72h | 1.0 |
| This compound (3 µM) | 72h | ~3.5 |
| This compound (10 µM) | 72h | ~5.5 |
Mandatory Visualizations
References
- 1. oncotarget.com [oncotarget.com]
- 2. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to minimize off-target effects of KY-05009 in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to minimize off-target effects of KY-05009 in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2][3] By inhibiting TNIK, this compound effectively suppresses the Wnt/β-catenin signaling pathway.[1][4] TNIK is a key regulator of this pathway, and its inhibition leads to a decrease in the transcriptional activity of Wnt target genes, which can induce apoptosis in cancer cells.[1][3]
Q2: What are the known off-target effects of this compound?
A2: The most well-documented off-target effect of this compound is the inhibition of Mixed Lineage Kinase 1 (MLK1).[5][6] In kinase assays, this compound has been shown to inhibit both TNIK and MLK1.[5][6] It is crucial to consider this off-target activity when interpreting experimental results.
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: The effective concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, most studies have used concentrations in the range of 1-10 µM.[5][7] For example, in A549 human lung adenocarcinoma cells, a concentration range of 3–10 µM was used to inhibit TGF-β1-mediated TCF4 transcription without causing significant cytotoxicity.[5][7] In RPMI8226 multiple myeloma cells, concentrations between 0.1 µM and 30 µM have been shown to inhibit proliferation.[3] A dose-response experiment is always recommended to determine the optimal concentration for your specific system.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO, with a stock solution of up to 70 mg/mL (198.63 mM) being possible.[8] It is recommended to use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of the compound.[8] For long-term storage, it is advisable to store the stock solution at -20°C or -80°C. When preparing working solutions, it is recommended to keep the final DMSO concentration below 2% in your culture medium to avoid solvent-induced artifacts.[9]
Troubleshooting Guides
Issue 1: Unexpected or inconsistent experimental results.
This could be due to off-target effects, issues with compound stability, or suboptimal experimental conditions.
Troubleshooting Steps:
-
Validate On-Target Engagement: Confirm that this compound is inhibiting the Wnt/β-catenin pathway in your model system. This can be done by measuring the expression of known Wnt target genes (e.g., c-Myc, Cyclin D1) or by using a TCF/LEF reporter assay.[7][10]
-
Address the MLK1 Off-Target Effect: To determine if your observed phenotype is due to TNIK or MLK1 inhibition, consider the following control experiments:
-
Use a specific MLK1 inhibitor: Treat cells with a selective MLK1 inhibitor (that does not inhibit TNIK) to see if it phenocopies the effects of this compound.
-
TNIK knockdown: Use siRNA or shRNA to specifically knock down TNIK expression.[11][12] If the phenotype of TNIK knockdown is similar to that of this compound treatment, it provides strong evidence for on-target activity.
-
-
Check Compound Integrity: Ensure your this compound stock has not degraded. If possible, verify its purity and concentration. Always use freshly prepared working solutions.
-
Optimize Concentration: Perform a dose-response curve to ensure you are using a concentration that is both effective and specific. High concentrations are more likely to lead to off-target effects.
Issue 2: Observed cytotoxicity at effective concentrations.
While this compound has been shown to be non-toxic at certain concentrations in some cell lines, this can be cell-type dependent.[7]
Troubleshooting Steps:
-
Perform a Cell Viability Assay: Conduct a thorough dose-response and time-course experiment to determine the cytotoxic threshold of this compound in your specific cell line. Assays such as MTT, MTS, or CellTiter-Glo can be used.
-
Lower the Concentration: If possible, use the lowest effective concentration that still provides the desired biological effect.
-
Reduce Treatment Duration: A shorter exposure to this compound may be sufficient to inhibit the signaling pathway without causing significant cell death.
-
Consider the Solvent Control: Ensure that the final concentration of DMSO in your experiments is not contributing to cytotoxicity.
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Reference |
| TNIK Ki | 100 nM | ATP competition assay | [1][6][13] |
| TNIK IC50 | 9 nM | Kinase assay | [5][6] |
| MLK1 IC50 | 18 nM | Kinase assay | [5][6] |
| Effective Concentration (A549 cells) | 1-10 µM | Inhibition of TCF4 transcription | [5][7] |
| Effective Concentration (RPMI8226 cells) | 0.1-30 µM | Inhibition of proliferation | [3] |
| Solubility in DMSO | 70 mg/mL (198.63 mM) | N/A | [8] |
Experimental Protocols
Protocol 1: TCF/LEF Reporter Assay to Measure Wnt Pathway Inhibition
This protocol is adapted from studies using A549 cells to measure the effect of this compound on TCF4-mediated transcription.[7][10]
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 1x104 cells/well and incubate for 24 hours.
-
Transfection: Co-transfect the cells with TOPflash (containing TCF/LEF binding sites) and FOPflash (mutated TCF/LEF binding sites, as a negative control) luciferase reporter plasmids. A Renilla luciferase plasmid should also be co-transfected for normalization of transfection efficiency.
-
Serum Starvation: After 24 hours of transfection, change the medium to serum-free medium and incubate for another 24 hours.
-
Treatment: Treat the cells with your desired concentrations of this compound and a Wnt pathway agonist (e.g., Wnt3a conditioned media or TGF-β1, which can activate Wnt signaling in some contexts) for 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash and FOPflash readings to the Renilla luciferase activity. The final reported activity is typically the ratio of normalized TOPflash to normalized FOPflash activity.
Protocol 2: Western Blot for Key Signaling Proteins
This protocol allows for the assessment of this compound's effect on the expression and phosphorylation of proteins in the Wnt and other signaling pathways.
-
Cell Treatment: Plate and treat your cells with this compound as determined by your experimental design.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against your proteins of interest (e.g., β-catenin, phospho-TCF4, TNIK, and loading controls like actin or GAPDH). Follow this with incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound on TNIK.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are TNIK inhibitors and how do they work? [synapse.patsnap.com]
- 5. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Investigation of Anti-Tumor Effects of an MLK1 Inhibitor in Prostate and Pancreatic Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Addressing KY-05009 instability in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the TNIK inhibitor, KY-05009, in long-term cell culture experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term culture of cells in the presence of this compound.
Problem 1: Diminished or inconsistent inhibitory effect of this compound over time.
-
Possible Cause 1: Degradation of this compound in culture medium. Small molecules can be unstable in aqueous solutions at 37°C for extended periods.
-
Solution:
-
Prepare fresh stock solutions: this compound is typically dissolved in DMSO for a stock solution.[1] It is recommended to prepare fresh stock solutions and dilute them into the culture medium immediately before use.[2]
-
Replenish the medium: For long-term experiments, it is advisable to perform partial or complete medium changes with freshly prepared this compound at regular intervals (e.g., every 48-72 hours).
-
Assess stability: To confirm degradation, you can perform a stability test by incubating this compound in your cell culture medium at 37°C and 5% CO2 for various durations.[2] Analyze the concentration of the parent compound at different time points using HPLC or LC-MS.[2][3]
-
-
-
Possible Cause 2: Cellular metabolism of this compound. Cells may metabolize the compound, reducing its effective concentration.
-
Solution:
-
Increase dosing frequency: Similar to addressing degradation, more frequent media changes with fresh compound can help maintain a sufficient intracellular concentration.
-
Use metabolic inhibitors (with caution): In some experimental setups, it may be possible to use broad-spectrum metabolic inhibitors, but this can have confounding effects on the cells and should be carefully controlled and validated.
-
-
-
Possible Cause 3: Cell line instability or adaptation. Over long-term culture, cell lines can undergo genetic drift or develop resistance mechanisms.[4]
-
Solution:
-
Use low-passage cells: Start experiments with low-passage, authenticated cell lines to ensure consistency.
-
Monitor cell morphology and growth: Regularly observe your cells for any changes in morphology or growth rate that might indicate a change in phenotype.
-
Perform functional assays: Periodically check the expression of target proteins or downstream markers to ensure the signaling pathway you are studying remains intact.
-
-
Problem 2: Precipitation of this compound in the cell culture medium.
-
Possible Cause 1: Poor solubility in aqueous medium. this compound is insoluble in water and ethanol.[1] While it is soluble in DMSO, high concentrations of the DMSO stock added to the aqueous culture medium can lead to precipitation.
-
Solution:
-
Optimize solvent concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible (typically <0.5%) and does not affect cell viability on its own.
-
Prepare intermediate dilutions: Instead of adding a highly concentrated DMSO stock directly to the medium, prepare an intermediate dilution in a serum-containing medium before adding it to the cell culture plates.
-
Visually inspect for precipitation: After adding this compound to the medium, visually inspect for any signs of precipitation. If observed, reduce the final concentration of the compound.
-
-
-
Possible Cause 2: Interaction with media components. Components in the serum or the medium itself can sometimes interact with small molecules, leading to precipitation.
-
Solution:
-
Test different media formulations: If precipitation is a persistent issue, consider testing different basal media or serum lots.
-
Use serum-free media (if applicable): If your cell line can be maintained in serum-free media, this may reduce the chances of precipitation.[2]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: this compound is an ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK), with a Ki (inhibition constant) of 100 nM.[1][5][6] It primarily targets the Wnt signaling pathway by inhibiting the expression of TNIK and the transcriptional activity of Wnt target genes.[1][5][7] this compound has also been shown to attenuate TGF-β1-mediated epithelial-to-mesenchymal transition (EMT) by affecting both Smad and non-Smad signaling pathways, including NF-κB, FAK-Src-paxillin, and MAP kinases (ERK and JNK).[8][9][10][11]
Q2: What is the recommended working concentration and treatment duration for this compound in cell culture? A2: The effective concentration of this compound can vary depending on the cell line and the specific assay. However, most studies report using concentrations in the range of 3-10 µM.[8] Treatment durations are typically up to 48 or 72 hours.[5][8][9] For longer-term experiments, refer to the troubleshooting guide for addressing potential instability.
Q3: How should I prepare and store this compound? A3:
-
Storage of powder: The powdered form of this compound should be stored at -20°C for up to 3 years.[1]
-
Stock solutions: Prepare a concentrated stock solution in fresh, anhydrous DMSO.[1] For example, a 70 mg/mL stock in DMSO is equivalent to 198.63 mM.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[1] A stock solution stored at -20°C is stable for about one month.[1]
-
Working solutions: Dilute the DMSO stock solution in complete cell culture medium to the desired final concentration immediately before use.
Q4: Can I use this compound in combination with other drugs? A4: Yes, this compound has been shown to have synergistic effects when used in combination with other inhibitors, such as the receptor tyrosine kinase inhibitor dovitinib in multiple myeloma cells.[7] When combining drugs, it is important to perform dose-response experiments to determine optimal concentrations and assess potential synergistic, additive, or antagonistic effects.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture conditions using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
Complete cell culture medium (the same formulation used in your experiments)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN) and water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the test solution: Dilute the this compound stock solution in your complete cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM).
-
Incubate the test solution: Place the microcentrifuge tube with the this compound-containing medium in your cell culture incubator (37°C, 5% CO2).
-
Collect samples at different time points: At t=0, 24, 48, 72, and 96 hours (or your desired time points), collect an aliquot of the medium.
-
Sample preparation for HPLC:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile to your medium aliquot.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC analysis:
-
Inject the prepared sample into the HPLC system.
-
Run a suitable gradient of water and acetonitrile (with or without formic acid) to separate the compound from other media components.
-
Monitor the absorbance at the appropriate wavelength for this compound.
-
-
Data analysis:
-
Measure the peak area of the this compound at each time point.
-
Normalize the peak area at each time point to the peak area at t=0 to determine the percentage of the remaining compound.
-
Plot the percentage of remaining this compound against time to visualize its stability.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol can be used to determine the cytotoxic effects of this compound on your cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound: In a separate plate or tubes, prepare a series of concentrations of this compound in complete medium. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treat cells: Remove the medium from the cells and add the prepared this compound dilutions and controls.
-
Incubate: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution: Add 10 µL of MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilize formazan crystals: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Measure absorbance: Read the absorbance at 570 nm using a plate reader.
-
Data analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Normalize the absorbance values to the vehicle control (which represents 100% viability).
-
Plot the normalized viability against the log of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Example Stability Data of a Small Molecule Inhibitor in Cell Culture Medium at 37°C
| Time (hours) | Remaining Compound (%) |
| 0 | 100 |
| 24 | 85 |
| 48 | 65 |
| 72 | 40 |
| 96 | 20 |
Table 2: Example IC50 Values of this compound in Different Cell Lines
| Cell Line | IC50 (µM) after 72h |
| A549 (Lung Cancer) | ~5 µM |
| RPMI8226 (Multiple Myeloma) | ~3 µM |
| HCT116 (Colon Cancer) | ~2.5 µM |
Note: These are example values and may not be representative of actual experimental results. IC50 values should be determined empirically for each cell line and experimental condition.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for assessing compound stability.
Caption: Logical troubleshooting flow for inconsistent results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biopharminternational.com [biopharminternational.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A novel aminothiazole this compound with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 9. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Navigating Resistance to KY-05009: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when investigating the TNIK inhibitor, KY-05009, in cancer cell models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK), a serine/threonine kinase that plays a crucial role in the canonical Wnt signaling pathway.[1][2] By binding to the ATP-binding site of TNIK with a high affinity (Ki = 100 nM), this compound inhibits its kinase activity.[1][2] This, in turn, prevents the phosphorylation of T-cell factor 4 (TCF4), a key downstream effector of the Wnt pathway, leading to the suppression of Wnt target gene transcription and subsequent induction of apoptosis in cancer cells.[2]
Q2: In which cancer types has this compound shown activity?
A2: this compound has demonstrated anti-cancer activity in various cancer cell lines, including multiple myeloma and human lung adenocarcinoma.[2] It has also been shown to attenuate the transforming growth factor-β1 (TGF-β1)-mediated epithelial-to-mesenchymal transition (EMT), a process critical for cancer metastasis.[3]
Q3: What are the recommended working concentrations for this compound in cell culture?
A3: The optimal concentration of this compound is cell line-dependent and should be determined empirically. However, studies have shown that this compound inhibits the proliferation of RPMI8226 multiple myeloma cells in a dose-dependent manner within a range of 0.1-30 µM.[4] In A549 human lung adenocarcinoma cells, concentrations between 1-10 µM have been shown to effectively inhibit TCF4-mediated transcription without causing significant cytotoxicity.[1][3]
Troubleshooting Guide: Overcoming Resistance to this compound
This guide addresses common issues related to decreased sensitivity or acquired resistance to this compound in cancer cell lines.
Problem 1: Reduced or no cytotoxic effect of this compound on the target cancer cell line.
Possible Cause 1.1: Suboptimal Drug Concentration or Stability
-
Troubleshooting:
-
Verify the concentration and purity of your this compound stock solution.
-
Prepare fresh dilutions for each experiment, as repeated freeze-thaw cycles can degrade the compound.
-
Perform a dose-response experiment with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
-
Possible Cause 1.2: Intrinsic Resistance of the Cancer Cell Line
-
Troubleshooting:
-
Assess TNIK expression and Wnt pathway activation: Use Western blotting or qRT-PCR to confirm that your cell line expresses TNIK and exhibits baseline Wnt signaling activity. Cell lines with low TNIK expression or an inactive Wnt pathway may be inherently resistant to this compound.
-
Sequence the TNIK gene: Although not yet documented for this compound, resistance to kinase inhibitors can arise from mutations in the drug's target. Sequencing the TNIK gene in your cell line may reveal mutations in the ATP-binding pocket that could prevent this compound from binding effectively.
-
Problem 2: Development of acquired resistance to this compound after an initial response.
Possible Cause 2.1: On-Target Resistance - Gatekeeper Mutations
-
Hypothesis: Similar to other ATP-competitive kinase inhibitors, prolonged treatment with this compound may lead to the selection of cancer cell clones with mutations in the TNIK kinase domain. These "gatekeeper" mutations can sterically hinder the binding of this compound to the ATP-binding pocket without affecting the kinase's ability to bind ATP.
-
Troubleshooting & Investigation:
-
Generate a this compound-resistant cell line: See the detailed protocol below for establishing a drug-resistant cell line.
-
Sequence the TNIK kinase domain: Compare the TNIK gene sequence between the parental (sensitive) and the resistant cell lines to identify any acquired mutations.
-
Possible Cause 2.2: Off-Target Resistance - Activation of Bypass Signaling Pathways
-
Hypothesis: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the Wnt pathway, thereby promoting cell survival and proliferation. Potential bypass pathways could include the RAS/MEK/ERK or PI3K/Akt pathways.
-
Troubleshooting & Investigation:
-
Phospho-kinase array: Use a phospho-kinase array to screen for the upregulation of various signaling pathways in the resistant cells compared to the parental cells.
-
Western Blot Analysis: Once a potential bypass pathway is identified, validate the findings by performing Western blots for key phosphorylated proteins in that pathway (e.g., p-MEK, p-ERK, p-Akt).
-
Possible Cause 2.3: Upregulation of Drug Efflux Pumps
-
Hypothesis: Cancer cells can acquire resistance by overexpressing ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, reducing the intracellular concentration of this compound.
-
Troubleshooting & Investigation:
-
qRT-PCR and Western Blot: Analyze the expression levels of common ABC transporters (e.g., MDR1/ABCB1, MRP1/ABCC1) in both sensitive and resistant cell lines.
-
Efflux Pump Inhibition: Treat resistant cells with known inhibitors of ABC transporters (e.g., verapamil for MDR1) in combination with this compound to see if sensitivity is restored.
-
Strategies to Overcome this compound Resistance
1. Combination Therapy:
-
Dovitinib: Co-treatment with dovitinib, a receptor tyrosine kinase inhibitor that also has activity against TNIK, has been shown to have a synergistic anti-proliferative and pro-apoptotic effect in multiple myeloma cells.[2]
-
Immune Checkpoint Inhibitors: Preclinical studies have suggested that TNIK inhibitors can increase the infiltration of CD8+ T cells into tumors. This provides a strong rationale for combining this compound with immune checkpoint inhibitors like anti-PD-1 antibodies.
2. Targeting Bypass Pathways:
-
If a specific bypass pathway is identified as a mechanism of resistance, consider combining this compound with an inhibitor of that pathway (e.g., a MEK inhibitor if the RAS/MEK pathway is activated).
Data Presentation
Table 1: Potency and Effective Concentrations of this compound
| Parameter | Value | Cell Line/System | Reference |
| Ki (Kinase Inhibition) | 100 nM | In vitro (TNIK) | [1][2] |
| IC50 (Kinase Assay) | 9 nM | In vitro (TNIK) | [1] |
| Effective Concentration (Proliferation Inhibition) | 0.1 - 30 µM | RPMI8226 (Multiple Myeloma) | [4] |
| Effective Concentration (TCF4 Transcription Inhibition) | 1 - 10 µM | A549 (Lung Adenocarcinoma) | [1][3] |
Key Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 of this compound in the parental cancer cell line.
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Initial Treatment: Culture the parental cells in media containing this compound at a concentration equal to the IC50.
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Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
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Monitoring: At each concentration, monitor the cells for signs of recovery and proliferation. This process can take several months.
-
Confirmation of Resistance: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), confirm the resistance by performing a cell viability assay and comparing the IC50 of the resistant line to the parental line.
-
Cell Line Maintenance: Maintain the resistant cell line in a culture medium containing a maintenance dose of this compound to prevent the loss of the resistant phenotype.
Protocol 2: Cell Viability Assay (MTT)
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Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for Wnt Signaling Pathway Proteins
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key Wnt signaling proteins (e.g., TNIK, β-catenin, phospho-TCF4, and total TCF4) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Caption: Mechanism of action of this compound in the Wnt signaling pathway.
Caption: Troubleshooting workflow for this compound resistance.
References
- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 2. oncotarget.com [oncotarget.com]
- 3. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
KY-05009 Technical Support Center: Best Practices for Storage, Handling, and Experimentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling KY-05009. It includes detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may arise during experiments.
Storage and Handling FAQs
Q1: How should I store the solid (powder) form of this compound?
For long-term stability, the solid form of this compound should be stored at -20°C.[1][2][3][4] Under these conditions, it is stable for at least two to four years.[1][2][3] Some suppliers suggest that storage at 2-8°C is also acceptable, but for extended periods, -20°C is recommended.
Q2: What is the recommended procedure for preparing a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO).[3][5][6] To prepare a stock solution, dissolve the this compound powder in fresh, moisture-free DMSO.[2] To aid dissolution, you can sonicate the solution or warm it to 37°C and shake it in an ultrasonic bath.[3][5] It is advisable to purge the solvent with an inert gas before dissolving the compound.[3]
Q3: How should I store the this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term storage (up to 6 months to a year).[1][2] For shorter periods, storage at -20°C for up to one month is also acceptable.[2] One supplier notes that stock solutions are stable for up to 3 months at -20°C.
Quantitative Data Summary
| Parameter | Recommendation | Stability | Citations |
| Solid Form Storage | |||
| Long-term | -20°C | ≥ 4 years | [3] |
| Short-term | 2-8°C | Not specified | |
| Stock Solution Storage (in DMSO) | |||
| Long-term | -80°C | 6 months - 1 year | [1][2] |
| Short-term | -20°C | 1 - 3 months | [2] |
| Short-term | 4°C | 2 weeks | [1] |
| Solubility | |||
| Solvent | DMSO | 50 mg/mL, 70 mg/mL | [2] |
Troubleshooting Guide
Q4: I am not observing the expected inhibitory effect of this compound on my cells. What could be the issue?
Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
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Improper Storage: Verify that both the solid compound and the DMSO stock solution have been stored at the recommended temperatures to prevent degradation.
-
Incorrect Concentration: The effective concentration of this compound can be cell-line dependent. A concentration range of 1-10 µM has been shown to be effective in A549 cells without causing significant cytotoxicity.[1] It may be necessary to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
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Cell Line Specificity: The signaling pathways targeted by this compound (e.g., Wnt, TGF-β) may not be active or critical for the phenotype you are studying in your chosen cell line. Confirm the activity of these pathways in your experimental model.
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Experimental Protocol: Ensure that the treatment duration is sufficient to observe an effect. For example, in A549 cells, treatment times of 48 to 72 hours have been used to assess effects on cell viability and signaling pathways.[1]
Q5: I am observing significant cytotoxicity in my experiments, even at low concentrations of this compound. What should I do?
While this compound has been shown to be non-toxic up to 10 µM in A549 cells, sensitivity can vary between cell lines.[1]
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Perform a Cytotoxicity Assay: Conduct a dose-response experiment to determine the maximum non-toxic concentration for your specific cell line. A Cell Counting Kit-8 (CCK-8) assay can be used for this purpose.[1]
-
Reduce Treatment Duration: Shorten the incubation time with the compound.
-
Check Solvent Toxicity: Ensure that the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically <0.5%).
Experimental Protocols
Cell Viability Assay
This protocol is adapted from a study on A549 human lung adenocarcinoma cells.[1]
-
Cell Seeding: Seed cells (e.g., A549) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Serum Starvation: After incubation, replace the medium with a serum-free medium and incubate for another 24 hours.
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Treatment: Treat the cells with the desired concentrations of this compound. A typical concentration range to test is 1-10 µM.[1] Include a vehicle control (DMSO) and a positive control if available.
-
Incubation: Incubate the cells for 48 hours.
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Viability Measurement: Measure cell viability using a Cell Counting Kit-8 (CCK-8) or a similar assay according to the manufacturer's instructions.
Western Blot Analysis for Signaling Pathway Inhibition
This protocol allows for the assessment of this compound's effect on protein expression and phosphorylation in target signaling pathways.
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Cell Treatment: Seed and treat cells with this compound as described in the cell viability assay.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
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Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p-Smad2, Smad2/3, β-catenin, p-ERK1/2) and a loading control (e.g., actin). Follow with incubation with the appropriate HRP-conjugated secondary antibodies.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
Caption: Inhibition of TNIK by this compound blocks TGF-β1-induced signaling pathways leading to EMT.
References
- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Interpreting unexpected results in KY-05009 functional assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from functional assays involving the TNIK inhibitor, KY-05009.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK) with a Ki of 100 nM.[1][2] Its primary function is to inhibit the kinase activity of TNIK, which in turn suppresses the transcriptional activity of Wnt target genes, leading to apoptosis in cancer cells.[1][2] this compound has also been shown to attenuate TGF-β1-mediated epithelial-to-mesenchymal transition (EMT) by inhibiting both Smad and non-Smad signaling pathways.[3][4]
Q2: What are the known off-target effects of this compound?
A2: A kinase selectivity assay revealed that this compound also inhibits Mixed Lineage Kinase 1 (MLK1) with an IC50 of 18 nM in a kinase assay.[3][5] Researchers should consider this off-target activity when interpreting results, especially if their experimental system is sensitive to MLK1 inhibition.
Q3: What is the recommended working concentration for this compound in cell-based assays?
A3: Based on published studies, a concentration range of 1-10 µM is typically used for this compound in cell-based assays.[3][5] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Importantly, this compound did not show significant cytotoxicity up to 10 µM in A549 cells.[3][5]
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is soluble in DMSO, with a maximum solubility of 70 mg/mL (198.63 mM).[1] It is advisable to use fresh, moisture-free DMSO for preparing stock solutions to ensure maximum solubility.[1] Store stock solutions at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: No or lower than expected inhibition of Wnt signaling or cell viability.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Insolubility | Prepare fresh stock solutions of this compound in high-quality, anhydrous DMSO. Visually inspect the stock solution for any precipitation. When diluting into aqueous media for experiments, ensure the final DMSO concentration is low (typically <0.5%) and does not cause the compound to precipitate. |
| Incorrect Compound Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 30 µM) to determine the optimal inhibitory concentration for your specific cell line and assay conditions.[2] |
| Cell Line Insensitivity | The expression and importance of TNIK can vary between cell lines. Confirm the expression of TNIK in your cell line of interest via Western blot or qPCR. Consider testing a positive control cell line known to be sensitive to TNIK inhibition. |
| Assay-Specific Issues | Ensure your assay is properly optimized and validated. For Wnt signaling readouts like TOP/FOPflash luciferase assays, confirm the responsiveness of the reporter system to known Wnt activators and inhibitors. For viability assays, consider the assay duration and the doubling time of your cells. |
| Degraded Compound | If the compound has been stored improperly or for an extended period, its activity may be compromised. Purchase a new vial of this compound and compare its activity to your existing stock. |
Issue 2: Unexpected effects on signaling pathways unrelated to Wnt/TNIK.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | This compound is known to inhibit MLK1.[3][5] Review the literature to determine if the unexpected phenotype could be attributed to MLK1 inhibition. Consider using a more specific TNIK inhibitor, if available, or using siRNA/shRNA to knockdown TNIK as an orthogonal approach to confirm that the observed phenotype is on-target. |
| Cellular Stress Response | High concentrations of any compound, including this compound, can induce cellular stress responses that are independent of its intended target. Lower the concentration of this compound to the minimal effective dose. Monitor markers of cellular stress in your experiments. |
| Complex Biological Crosstalk | TNIK is involved in multiple signaling pathways beyond canonical Wnt signaling, including non-Smad TGF-β signaling (e.g., ERK, JNK) and focal adhesion signaling (e.g., FAK, Src, paxillin).[3][4] The observed effects may be a result of inhibiting these interconnected pathways. Carefully map the observed phenotype to known TNIK-regulated pathways. |
Experimental Protocols
Wnt Signaling Reporter Assay (TOP/FOPflash)
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Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
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Transfection: Co-transfect cells with TOPflash (containing TCF/LEF binding sites) or FOPflash (mutated TCF/LEF binding sites, as a negative control) reporter plasmids and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
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Treatment: After 24 hours, treat the cells with TGF-β1 (to induce Wnt signaling) with or without varying concentrations of this compound (e.g., 1-10 µM).[3][5]
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Lysis and Luciferase Measurement: After 24-48 hours of treatment, lyse the cells and measure Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the TOPflash and FOPflash readings to the Renilla luciferase readings. The final reported activity is typically the ratio of normalized TOPflash to normalized FOPflash activity.
Western Blot for Phosphorylated and Total Protein Levels
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Cell Treatment and Lysis: Plate and treat cells with this compound and/or an appropriate stimulus (e.g., TGF-β1) for the desired time.[3] Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., p-Smad2, total Smad2/3, p-TCF4, total TCF4, β-catenin, TNIK, Actin, Histone H3).[3][6] Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ and normalize to a loading control (e.g., Actin or Histone H3).[5][6]
Data Presentation
Table 1: Inhibitory Activity of this compound
| Parameter | Value | Reference |
| TNIK Ki | 100 nM | [1][4] |
| MLK1 IC50 | 18 nM | [3][5] |
Table 2: Effect of this compound on TGF-β1-Induced Signaling in A549 Cells
| Pathway Component | Effect of this compound (3-10 µM) | Reference |
| TCF4-mediated Transcription | Inhibition | [3][5] |
| Nuclear Translocation of β-catenin | Inhibition | [3][5] |
| TCF4 Phosphorylation | Inhibition | [3][5] |
| Smad2 Phosphorylation | Inhibition | [3][5] |
| Snail and Twist Expression | Inhibition | [3][5] |
| FAK, Src, Paxillin Phosphorylation | Inhibition | [3] |
| ERK1/2 and JNK1/2 Phosphorylation | Inhibition | [3] |
Visualizations
Caption: this compound inhibits the Wnt signaling pathway by targeting TNIK.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 4. A novel aminothiazole this compound with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Refining KY-05009 dosage for specific cancer subtypes
This technical support center provides researchers, scientists, and drug development professionals with guidance on refining the dosage of KY-05009 for specific cancer subtypes. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2] By inhibiting TNIK, this compound disrupts the Wnt/β-catenin signaling pathway.[3][4] Specifically, it prevents the phosphorylation of T-cell factor 4 (TCF4), which is a key step in the activation of Wnt target genes that promote cancer cell proliferation and survival.[3][5][6]
Q2: In which cancer subtypes has this compound shown activity?
A2: this compound has demonstrated anti-cancer activity in several cancer cell lines, including:
-
Human lung adenocarcinoma (A549 cells), where it inhibits the TGF-β1-induced epithelial-to-mesenchymal transition (EMT).[3][4]
-
Multiple myeloma (RPMI8226 cells), where it inhibits cell proliferation and induces apoptosis.[5][6][7]
-
Studies have also suggested its potential relevance in colorectal, gastric, and liver cancers due to the involvement of TNIK in these malignancies.[5][8]
Q3: What is the recommended starting concentration for in vitro experiments?
A3: The optimal concentration of this compound will vary depending on the cell line and experimental endpoint. Based on published studies, a good starting point for dose-response experiments is in the range of 0.1 µM to 10 µM. For specific effects, studies have used concentrations around 1-3 µM to induce apoptosis in multiple myeloma cells.[1] The inhibitory constant (Ki) for TNIK is approximately 100 nM.[2][3][4][6]
Q4: How should I prepare and store this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to adhere to the manufacturer's instructions for storage, which generally involves storing the stock solution at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration, ensuring the final DMSO concentration does not exceed a level that is toxic to your cells (typically <0.5%).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Inconsistent or no observable effect of this compound on cancer cells. | Suboptimal Drug Concentration: The concentration of this compound may be too low to elicit a response in the specific cell line being used. | Perform a Dose-Response Curve: Test a wider range of concentrations (e.g., from 0.01 µM to 30 µM) to determine the optimal effective dose for your cell line.[1] |
| Low TNIK Expression: The target cancer cell line may not express sufficient levels of TNIK for this compound to have a significant effect. | Assess TNIK Expression: Before extensive experimentation, verify the expression level of TNIK in your target cells using techniques like Western blot or qPCR. | |
| Drug Instability: Improper storage or handling of this compound may have led to its degradation. | Proper Handling: Ensure this compound stock solutions are stored correctly at low temperatures and protected from light. Prepare fresh dilutions for each experiment. | |
| High levels of cell death observed even at low concentrations. | Off-Target Effects: At higher concentrations, this compound may inhibit other kinases, such as Mixed Lineage Kinase 1 (MLK1), leading to non-specific toxicity.[3][4] | Lower Concentration Range: Focus on a lower and narrower concentration range around the Ki for TNIK (100 nM) to minimize off-target effects. |
| High Sensitivity of Cell Line: The particular cancer subtype may be exceptionally sensitive to the inhibition of the Wnt signaling pathway. | Refine Dosage: Conduct a more granular dose-response experiment at lower concentrations to identify a therapeutic window that inhibits the desired pathway without causing excessive cell death. | |
| Difficulty in dissolving this compound. | Poor Solubility: this compound may have limited solubility in aqueous solutions. | Use of Solvents: Ensure the compound is fully dissolved in a suitable solvent like DMSO before further dilution in aqueous media. Gentle warming or vortexing may aid dissolution. |
| Variability in results between experiments. | Inconsistent Experimental Conditions: Minor variations in cell density, passage number, or treatment duration can lead to different outcomes. | Standardize Protocols: Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure uniform seeding density and treatment times across all experiments. |
Data Summary
Table 1: In Vitro Activity of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Subtype | Key Effect | Effective Concentration Range | Reference |
| A549 | Human Lung Adenocarcinoma | Inhibition of TGF-β1-induced EMT | Not explicitly stated, used in combination with TGF-β1 | [3][4] |
| RPMI8226 | Multiple Myeloma | Inhibition of proliferation, induction of apoptosis | 0.1 - 30 µM | [1][5] |
Table 2: Kinase Inhibitory Activity of this compound
| Target Kinase | Inhibitory Constant (Ki) | IC50 | Reference |
| TNIK | 100 nM | 9 nM | [3][4] |
| MLK1 | Not Reported | 18 nM | [3][4] |
Experimental Protocols
Protocol 1: Determining the Effective Dose of this compound on Cell Viability
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Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in cell culture medium from a DMSO stock. Include a vehicle control (DMSO only).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, XTT, or a commercial cell viability kit.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of TNIK Pathway Inhibition
-
Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for the specified time.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against p-TCF4, total TCF4, β-catenin, and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of this compound in the Wnt signaling pathway.
Caption: Troubleshooting workflow for inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with KY-05009. Our aim is to help you avoid common pitfalls and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK), with a Ki of 100 nM.[1][2][3] Its primary function is to suppress the transcriptional activity of Wnt target genes, which can induce apoptosis in cancer cells.[1][2]
Q2: What are the key signaling pathways affected by this compound?
A2: this compound has been shown to attenuate both Smad and non-Smad signaling pathways.[4][5][6] This includes the Wnt, NF-κB, FAK-Src-paxillin-related focal adhesion, and MAP kinase (ERK and JNK) signaling pathways.[3][4][6] In the context of TGF-β1-induced epithelial-to-mesenchymal transition (EMT), this compound inhibits the phosphorylation of Smad2/3 and their nuclear translocation.[4]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in DMSO, with a solubility of 70 mg/mL (198.63 mM).[1] For long-term storage, it is recommended to store the solid powder at -20°C for up to 12 months and in solvent at -80°C for up to 6 months.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent or unexpected results in cell-based assays. | Incorrect compound concentration. | The optimal concentration of this compound can be cell-line dependent. For A549 human lung adenocarcinoma cells, a concentration range of 3–10 µM has been shown to be effective without significant cytotoxicity.[4][5] For RPMI8226 multiple myeloma cells, concentrations between 0.1-30 μM have been used.[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions. |
| Issues with compound solubility. | This compound is soluble in DMSO.[1] Ensure that the compound is fully dissolved before adding it to your cell culture media. It is advisable to prepare fresh working solutions for each experiment to avoid precipitation. | |
| Difficulty in observing inhibition of Wnt signaling. | Suboptimal treatment time. | The timing of this compound treatment can be critical. In RPMI8226 cells, a 1-hour treatment with 3 μM this compound was sufficient to suppress the transcriptional activity of Wnt signaling-related genes.[2] However, for observing effects on protein interactions, such as the TCF4 and β-catenin interaction, a 9-hour treatment was used.[2] Consider a time-course experiment to determine the optimal treatment duration. |
| Incorrect assay for Wnt signaling readout. | Wnt signaling can be assessed through various methods. A TOP/FOPflash luciferase reporter assay is a common method to measure TCF/LEF transcriptional activity.[4][5] Western blotting for key downstream targets such as β-catenin and phosphorylated TCF4 can also be used to confirm the inhibitory effect of this compound.[4][7] | |
| Off-target effects observed. | This compound also inhibits Mixed Lineage Kinase 1 (MLK1). | This compound has been shown to inhibit MLK1 with an IC50 of 18 nM, in addition to its primary target TNIK (IC50 of 9 nM).[4][5] Be aware of this potential off-target effect when interpreting your data. If MLK1 is a concern in your experimental system, consider using additional, more specific inhibitors as controls. |
| Variability in apoptosis induction. | Cell line-specific sensitivity. | The apoptotic response to this compound can vary between different cancer cell lines. In RPMI8226 cells, this compound induced caspase-dependent apoptosis in a dose-dependent manner.[2][7] It is important to characterize the apoptotic response in your cell line of interest using assays such as Annexin V/7-AAD staining and caspase activity assays.[2][7] |
| Synergistic effects with other compounds. | The anti-cancer activity of this compound can be enhanced when used in combination with other inhibitors. For example, it has a synergistic effect with the receptor tyrosine kinase inhibitor dovitinib in inducing apoptosis in multiple myeloma cells.[7] Consider the potential for synergistic interactions if other compounds are present in your experimental setup. |
Experimental Protocols
Western Blot Analysis for Signaling Pathway Proteins
-
Cell Treatment: Seed and grow cells to the desired confluency. Treat the cells with the desired concentration of this compound for the specified duration. A vehicle control (DMSO) should be included.
-
Protein Extraction: Lyse the cells using RIPA buffer.[4] Separate the cytoplasmic and nuclear fractions if required for your target proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against your target proteins (e.g., p-Smad2, Smad2/3, Snail, Twist, p-ERK1/2, p-JNK1/2, TNIK, β-catenin, p-TCF4).[4][7] Use appropriate loading controls such as actin or histone H3.[8]
-
Detection: Incubate with the corresponding secondary antibodies and detect the signal using an appropriate chemiluminescence substrate.
TCF/LEF Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells with a TCF/LEF-responsive luciferase reporter plasmid (e.g., TOPflash) and a control plasmid (e.g., FOPflash or a Renilla luciferase plasmid).
-
Cell Treatment: After transfection, treat the cells with this compound and/or a signaling pathway activator (e.g., TGF-β1 or IL-6).[4][7]
-
Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla (if applicable) luciferase activities using a luminometer.
-
Data Analysis: Normalize the TOPflash luciferase activity to the FOPflash or Renilla luciferase activity to obtain the relative TCF/LEF transcriptional activity.[4]
Visualizing Key Pathways and Workflows
Caption: Inhibition of the Wnt signaling pathway by this compound.
Caption: this compound inhibits TGF-β1-induced Smad signaling.
Caption: A logical workflow for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 4. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of KY-05009 and Other TNIK Inhibitors for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of the Traf2- and Nck-interacting kinase (TNIK) inhibitor KY-05009 with other notable alternatives, supported by experimental data and detailed methodologies.
Traf2- and Nck-interacting kinase (TNIK) has emerged as a significant therapeutic target, particularly in oncology and fibrosis, due to its crucial role in cellular signaling pathways, most notably the Wnt and transforming growth factor-beta (TGF-β) pathways. A number of small molecule inhibitors have been developed to target TNIK, each with distinct biochemical profiles. This guide focuses on a comparative analysis of this compound, NCB-0846, and INS018_055, providing a quantitative overview of their performance and the experimental protocols to evaluate them.
Quantitative Comparison of TNIK Inhibitors
The following table summarizes the key biochemical data for this compound and other selected TNIK inhibitors, offering a clear comparison of their potency and selectivity.
| Inhibitor | Target | IC50 | Ki | Selectivity Profile |
| This compound | TNIK | 9 nM[1][2] | 100 nM[3][4] | Also inhibits Mixed Lineage Kinase 1 (MLK1) with an IC50 of 18 nM.[1][2] |
| NCB-0846 | TNIK | 21 nM[5][6][7] | Not Reported | At 100 nM, inhibits FLT3, JAK3, PDGFRα, TrkA, Cdk2/CycA2, and HGK by >80%.[5] |
| INS018_055 | TNIK | 7.8 nM[8] | Not Reported | High selectivity; no significant activity in an off-target panel of 78 proteins.[8] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
TNIK Kinase Activity Assay (ADP-Glo™ Assay)
This protocol is adapted from commercially available kits for the measurement of kinase activity.
Materials:
-
Purified recombinant TNIK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., a generic kinase substrate like Myelin Basic Protein)
-
TNIK inhibitor (e.g., this compound, NCB-0846, INS018_055) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the TNIK inhibitor in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
TNIK inhibitor dilution or vehicle (DMSO) control.
-
Purified TNIK enzyme diluted in kinase buffer.
-
A mixture of ATP and substrate in kinase buffer.
-
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP back to ATP and measure the light output. Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the TNIK kinase activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells (e.g., cancer cell line relevant to TNIK signaling)
-
Cell culture medium
-
TNIK inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the TNIK inhibitor or vehicle control for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate the plate at 37°C for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the cytotoxic concentration (e.g., CC50) of the inhibitor.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression and phosphorylation status of proteins within a signaling pathway.
Materials:
-
Cells or tissue samples
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies specific for TNIK, phosphorylated and total forms of downstream targets (e.g., β-catenin, TCF4, Smad2/3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with the TNIK inhibitor for the desired time, then lyse the cells and quantify the protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again with TBST, then add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
Visualizing TNIK's Role in Cellular Signaling
The following diagrams, generated using the DOT language, illustrate the signaling pathways involving TNIK and a general workflow for inhibitor comparison.
Caption: TNIK's central role in Wnt and TGF-β signaling pathways.
Caption: A logical workflow for comparing the performance of TNIK inhibitors.
Caption: The logical relationship between experimental data and inhibitor evaluation.
References
- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 2. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifetechindia.com [lifetechindia.com]
- 8. Selective TNIK inhibitor ameliorates idiopathic pulmonary fibrosis | BioWorld [bioworld.com]
KY-05009: A Potent Kinase Inhibitor with a Focused Selectivity Profile
For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of KY-05009's performance against other kinases, supported by available experimental data and detailed methodologies.
This compound has emerged as a potent, ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK).[1][2][3][4] Its activity extends to a small number of other kinases, indicating a focused but not entirely exclusive selectivity profile. This guide summarizes the known kinase targets of this compound, presents the methodologies used to determine its inhibitory activity, and visualizes its role in relevant signaling pathways.
Kinase Selectivity Profile of this compound
This compound demonstrates high affinity for TNIK, its primary target. Published data also indicates inhibitory activity against Mixed Lineage Kinase 1 (MLK1) and Misshapen-like Kinase 1 (MINK1), also known as MAP4K6. The inhibitory concentrations for these kinases are summarized in the table below. While a broad panel kinase screen (such as KINOMEscan) has been used to assess the binding of this compound to TNIK, a comprehensive public dataset detailing its activity against a wide array of kinases is not currently available.
| Kinase Target | IC50 (nM) | Ki (nM) |
| TNIK | 9 | 100 |
| MLK1 | 18 | - |
| MINK1 | 1.2 | - |
Experimental Protocols
The determination of the inhibitory activity of this compound against its target kinases is primarily achieved through in vitro kinase assays. The following is a detailed methodology based on established protocols for ATP competition assays.
In Vitro Kinase Inhibition Assay (ATP Competition)
This assay quantifies the ability of a test compound to compete with ATP for the binding site of a kinase.
Materials:
-
Recombinant human TNIK, MLK1, or MINK1 enzyme
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
Peptide substrate specific for the kinase
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well white assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO and then further diluted in kinase buffer to the desired final concentrations. A DMSO-only control is also prepared.
-
Reaction Setup: In a 384-well plate, the following are added in order:
-
Kinase buffer
-
This compound solution at various concentrations or DMSO control
-
Recombinant kinase enzyme
-
The plate is incubated for a short period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.
-
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive binding conditions.
-
Incubation: The reaction is allowed to proceed at 30°C for a predetermined time (e.g., 60 minutes), during which the kinase phosphorylates the substrate.
-
Detection of Kinase Activity: The amount of ADP produced, which is directly proportional to kinase activity, is measured using a detection reagent such as the ADP-Glo™ Kinase Assay. This involves two steps:
-
Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, the concentration of this compound that inhibits 50% of the kinase activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways
TNIK, the primary target of this compound, is a key regulator in the Wnt signaling pathway.[1] By inhibiting TNIK, this compound effectively attenuates Wnt-mediated gene transcription. Furthermore, this compound has been shown to inhibit the TGF-β signaling pathway, which plays a crucial role in the epithelial-to-mesenchymal transition (EMT), a process involved in cancer metastasis.[5][6]
Caption: Simplified signaling pathways affected by this compound.
The diagram above illustrates the central role of TNIK in both the Wnt and TGF-β signaling pathways. This compound exerts its therapeutic effects by directly inhibiting TNIK, thereby blocking the downstream events that contribute to cell proliferation and epithelial-to-mesenchymal transition.
Experimental Workflow for Assessing Kinase Inhibition
The logical flow of experiments to characterize a kinase inhibitor like this compound is crucial for obtaining reliable and reproducible data.
Caption: Workflow for determining the IC50 of this compound.
This workflow outlines the key steps from compound preparation to data analysis, ensuring a systematic approach to evaluating the inhibitory potency of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TNIK Inhibitor, this compound | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
A Tale of Two Wnt Pathway Modulators: KY-05009 and KY-02061
An essential guide for researchers in oncology, fibrosis, and regenerative medicine, this document provides a head-to-head comparison of two small molecules, KY-05009 and KY-02061. While both compounds impact the canonical Wnt signaling pathway, a critical regulator of cell fate and proliferation, they do so through distinct mechanisms of action. This guide will dissect their individual properties, present key experimental data, and provide detailed methodologies to inform future research and drug development endeavors.
Initially miscategorized as a direct comparison of two Traf2- and Nck-interacting kinase (TNIK) inhibitors, our investigation reveals a more nuanced reality. This compound is a potent, ATP-competitive inhibitor of TNIK, a serine/threonine kinase that plays a crucial role in activating the Wnt signaling pathway. In contrast, KY-02061 modulates the Wnt pathway at a different juncture, by disrupting the interaction between Dishevelled (Dvl) and CXXC finger protein 5 (CXXC5), a negative feedback regulator of the pathway. This guide clarifies their true mechanisms and offers a valuable comparative analysis for scientists investigating Wnt-driven pathologies.
At a Glance: Key Performance Indicators
The following table summarizes the core quantitative data for this compound and KY-02061, offering a rapid comparison of their biochemical and cellular activities.
| Parameter | This compound | KY-02061 |
| Target | Traf2- and Nck-interacting kinase (TNIK) | Dishevelled (Dvl)-CXXC5 Interaction |
| Mechanism of Action | ATP-competitive inhibitor of TNIK's kinase activity | Inhibitor of protein-protein interaction |
| Inhibitory Constant (Ki) | 100 nM[1][2][3][4] | Not Applicable |
| Half-maximal Inhibitory Concentration (IC50) | 9 nM (in a kinase assay)[1] | 24 µM (for Dvl-CXXC5 interaction)[5] |
| Effect on Wnt Signaling | Inhibition | Activation (by blocking negative feedback)[5] |
| Other Key Pathways Affected | TGF-β, NF-κB, FAK-Src-paxillin, MAP kinases (ERK and JNK)[4] | Not extensively reported |
Delving Deeper: Mechanisms of Action
The distinct points of intervention for this compound and KY-02061 within the Wnt signaling cascade are critical for understanding their potential therapeutic applications.
This compound: A Direct Brake on Wnt Activation
This compound functions as a direct inhibitor of TNIK, a kinase that acts as a crucial downstream component of the Wnt signaling pathway. In the canonical Wnt pathway, the binding of a Wnt ligand to its receptor complex leads to the stabilization of β-catenin, which then translocates to the nucleus. Inside the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. TNIK is essential for this transcriptional activation. By binding to the ATP pocket of TNIK, this compound prevents the phosphorylation of TCF4, a key step for the assembly of the active transcriptional complex. This ultimately leads to the suppression of Wnt target gene expression.
KY-02061: Releasing the Brakes on Wnt Signaling
KY-02061 operates through a more indirect mechanism to modulate Wnt signaling. It targets the interaction between the Dishevelled (Dvl) protein and CXXC finger protein 5 (CXXC5). CXXC5 acts as a negative feedback regulator of the Wnt pathway. When Wnt signaling is active, CXXC5 expression is induced. CXXC5 then binds to the PDZ domain of Dvl, a key scaffolding protein in the Wnt pathway, which leads to the suppression of the Wnt signal. By inhibiting the Dvl-CXXC5 interaction, KY-02061 effectively removes this natural brake, leading to a sustained activation of the Wnt/β-catenin pathway.[5] This mechanism makes KY-02061 a potential candidate for therapeutic areas where an upregulation of Wnt signaling is desired, such as in bone formation.[5]
Experimental Methodologies
Reproducibility is the cornerstone of scientific advancement. To that end, this section outlines the fundamental experimental protocols for assessing the activity of this compound and KY-02061.
TNIK Kinase Assay (for this compound)
This assay quantifies the enzymatic activity of TNIK and its inhibition by compounds like this compound. A common method is the ADP-Glo™ Kinase Assay.
-
Principle: This luminescent assay measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
-
Protocol Outline:
-
Kinase Reaction: Recombinant TNIK enzyme is incubated with a specific substrate (e.g., a peptide substrate like RLGRDKYKTLRQIRQ) and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2.5mM MnCl2; 50μM DTT).[6] The reaction is carried out in the presence and absence of the inhibitor (this compound) at various concentrations.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added to convert the generated ADP into ATP and subsequently produce a luminescent signal via a luciferase reaction.
-
Signal Detection: The luminescence is measured using a plate reader. The inhibitory effect of this compound is determined by the reduction in the luminescent signal compared to the control (no inhibitor). The IC50 value is then calculated from the dose-response curve.
-
Dvl-CXXC5 Interaction Assay (for KY-02061)
To assess the ability of KY-02061 to disrupt the Dvl-CXXC5 protein-protein interaction, a 96-well plate-based in vitro binding assay can be employed.
-
Principle: This assay typically uses purified, tagged proteins (e.g., GST-Dvl and His-CXXC5) to monitor their interaction in the presence of an inhibitor.
-
Protocol Outline:
-
Plate Coating: A 96-well plate is coated with one of the purified proteins (e.g., His-CXXC5).
-
Incubation with Inhibitor: The inhibitor, KY-02061, at various concentrations is pre-incubated with the second purified protein (e.g., GST-Dvl).
-
Binding Reaction: The pre-incubated mixture is then added to the coated wells, allowing the protein-protein interaction to occur.
-
Washing: The wells are washed to remove any unbound proteins.
-
Detection: The amount of the second protein (GST-Dvl) bound to the plate is quantified using an antibody against its tag (e.g., anti-GST antibody) conjugated to an enzyme (e.g., horseradish peroxidase). A substrate is then added to produce a colorimetric or chemiluminescent signal.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of KY-02061. The IC50 value is determined from the dose-response curve.
-
Concluding Remarks
The comparison of this compound and KY-02061 underscores the importance of precise target identification in drug discovery. While both molecules influence the Wnt signaling pathway, their distinct mechanisms of action—direct enzymatic inhibition versus disruption of a regulatory protein-protein interaction—position them for different therapeutic applications. This compound, as a TNIK inhibitor, holds promise for diseases driven by aberrant Wnt activation, such as certain cancers and fibrotic conditions. Conversely, KY-02061, by releasing a natural brake on the Wnt pathway, may be beneficial in regenerative medicine, for instance, in promoting bone growth. This guide provides a foundational understanding of these two compounds, empowering researchers to make informed decisions in their pursuit of novel therapeutics targeting the multifaceted Wnt signaling network.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Blockade of CXXC5-dishevelled interaction inhibits adipogenic differentiation, obesity, and insulin resistance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of CXXC5 function rescues Alzheimer's disease phenotypes by restoring Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. promega.jp [promega.jp]
Validating the Downstream Effects of KY-05009 on the Wnt Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KY-05009's performance in modulating the Wnt signaling pathway against other established inhibitors. The information is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their Wnt pathway-related studies.
Introduction to Wnt Pathway Modulation
The Wnt signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its aberrant activation is implicated in various diseases, most notably cancer. This has led to the development of numerous inhibitors targeting different components of the pathway. This compound is a novel small molecule inhibitor that targets Traf2- and Nck-interacting kinase (TNIK), a key downstream regulator of Wnt signaling. This guide compares the downstream effects of this compound with other known Wnt pathway inhibitors, providing a framework for its experimental validation.
Mechanism of Action and Points of Intervention
The canonical Wnt signaling pathway is initiated by the binding of a Wnt ligand to a Frizzled (FZD) receptor and its co-receptor LRP5/6. This leads to the inactivation of the β-catenin destruction complex, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
Different inhibitors target various points in this pathway. The following diagram illustrates the intervention points of this compound and its comparators.
A Comparative Guide to the Anti-EMT Activity of KY-05009
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the anti-Epithelial-Mesenchymal Transition (EMT) activity of KY-05009, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). The performance of this compound is compared with other known EMT inhibitors, supported by experimental data from preclinical studies. This document is intended to serve as a valuable resource for researchers in oncology and fibrosis, aiding in the evaluation and selection of small molecule inhibitors for targeting EMT.
Introduction to EMT and the Role of TNIK
Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristic polarity and cell-cell adhesion, and gain migratory and invasive properties to become mesenchymal stem cells. This process is crucial in embryonic development, tissue repair, and wound healing. However, aberrant activation of EMT is a hallmark of cancer progression and fibrosis, contributing to tumor metastasis and drug resistance.
Transforming Growth Factor-beta (TGF-β) is a key inducer of EMT. It triggers a cascade of signaling events that lead to the expression of mesenchymal markers like N-cadherin and Vimentin, and the repression of the epithelial marker E-cadherin. Traf2- and Nck-interacting kinase (TNIK) has emerged as a critical regulator of the Wnt signaling pathway, which crosstalks with TGF-β signaling to promote EMT. Therefore, inhibiting TNIK presents a promising therapeutic strategy to counteract EMT.
This compound: A Potent TNIK Inhibitor with Anti-EMT Activity
This compound is a novel aminothiazole compound that acts as an ATP-competitive inhibitor of TNIK with a high affinity (Ki = 100 nM)[1][2][3]. It has been demonstrated to effectively attenuate TGF-β1-mediated EMT in human lung adenocarcinoma (A549) cells[1][2]. The mechanism of action involves the inhibition of both Smad and non-Smad signaling pathways, including Wnt, NF-κB, and focal adhesion kinase (FAK)-Src-paxillin pathways[1][4].
Performance Comparison of Anti-EMT Agents
While direct head-to-head comparative studies are limited, this section summarizes the reported efficacy of this compound and two other well-characterized natural compounds with anti-EMT activity: Resveratrol and Curcumin. The data presented is compiled from various independent studies and should be interpreted with consideration of the different experimental conditions.
Table 1: Quantitative Comparison of Anti-EMT Activity
| Compound | Target/Mechanism | Cell Line | Inducer | Key Quantitative Findings | Reference |
| This compound | TNIK inhibitor | A549 | TGF-β1 | - Ki for TNIK: 100 nM- IC50 (kinase assay): 9 nM- Significantly inhibits TGF-β1-induced TCF4-mediated transcription at 1–10 µM- Attenuates TGF-β1-induced decrease in E-cadherin and increase in N-cadherin and Vimentin at 3-10 µM | [1][2] |
| Resveratrol | Multiple targets (e.g., PI3K/Akt/NF-κB, Smad) | A549, Pancreatic cancer cells | TGF-β1 | - Inhibits TGF-β1-induced EMT at 20 µM in A549 cells- Suppresses migration and invasion in a dose-dependent manner (effective at 50 µM in pancreatic cancer cells) | [5][6] |
| Curcumin | Multiple targets (e.g., Wnt/β-catenin, PI3K/Akt/mTOR) | Colon cancer cells (SW620), Meningioma cells | - | - Inhibits EMT in a concentration-dependent manner (10-40 µmol/l in SW620 cells)- Reverses HGF-induced EMT in a concentration-dependent manner in meningioma cells | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. This section outlines the key protocols used to assess the anti-EMT activity of small molecule inhibitors.
TGF-β1-Induced EMT in A549 Cells
This protocol describes the induction of EMT in A549 human lung adenocarcinoma cells using TGF-β1.
Materials:
-
A549 cells
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Recombinant Human TGF-β1 (carrier-free)
-
Serum-free DMEM/F-12 medium
Procedure:
-
Seed A549 cells in 6-well plates at a density of 2 x 105 cells per well.
-
Culture the cells in complete medium until they reach 70-80% confluency.
-
Wash the cells with PBS and replace the complete medium with serum-free DMEM/F-12 for 24 hours to starve the cells.
-
Treat the cells with 10 ng/mL of TGF-β1 in serum-free or low-serum (0.5% FBS) medium.
-
Incubate the cells for 48-72 hours to induce EMT. Morphological changes from epithelial cobblestone-like to mesenchymal spindle-like shape should be observable.
-
The cells are now ready for treatment with anti-EMT compounds and subsequent analysis.
Western Blotting for EMT Markers
This protocol details the detection of key EMT marker proteins, E-cadherin (epithelial) and Vimentin (mesenchymal), by Western blotting.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-E-cadherin, anti-Vimentin, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse the treated and control cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is 1:1000 for anti-E-cadherin and anti-Vimentin, and 1:5000 for anti-β-actin.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the migratory capacity of cells, a key feature of the mesenchymal phenotype.
Materials:
-
Culture plates (e.g., 6-well plates)
-
Sterile 200 µL pipette tips
Procedure:
-
Seed cells in a 6-well plate and grow to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the cells with PBS to remove detached cells.
-
Add fresh medium containing the test compounds.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., 12, 24, 48 hours).
-
Measure the width of the wound at different time points to quantify the rate of cell migration and wound closure.
Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to invade through an extracellular matrix (ECM) barrier.
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel or other ECM components
-
Serum-free medium and medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify cell invasion.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling networks and experimental procedures can aid in understanding the mechanism of action of anti-EMT agents.
TGF-β Signaling Pathway and Inhibition by this compound
The following diagram illustrates the TGF-β signaling cascade leading to EMT and the points of intervention by this compound.
Caption: TGF-β signaling and this compound's inhibitory action.
Experimental Workflow for Assessing Anti-EMT Activity
This diagram outlines the general workflow for evaluating the efficacy of an anti-EMT compound.
Caption: Workflow for evaluating anti-EMT compounds.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for diseases driven by aberrant EMT, such as cancer metastasis and fibrosis. Its potent and specific inhibition of TNIK provides a clear mechanism of action. While direct comparative data with other anti-EMT agents like resveratrol and curcumin is not yet available, the existing evidence suggests that this compound is a highly effective inhibitor of TGF-β1-induced EMT. Further studies performing head-to-head comparisons will be invaluable in establishing a comprehensive understanding of the relative potencies and therapeutic windows of these promising compounds. This guide provides a foundational framework for researchers to design and interpret experiments aimed at cross-validating the anti-EMT activity of this compound and other novel inhibitors.
References
- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 2. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel aminothiazole this compound with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol inhibits TGF-β1-induced epithelial-to-mesenchymal transition and suppresses lung cancer invasion and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin Inhibits HGF-Induced EMT by Regulating c-MET-Dependent PI3K/Akt/mTOR Signaling Pathways in Meningioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin inhibits tumor epithelial-mesenchymal transition by downregulating the Wnt signaling pathway and upregulating NKD2 expression in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of the Synergistic Effect of KY-05009 and Dovitinib in Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective analysis of the synergistic anti-cancer effects of the TNIK inhibitor, KY-05009, and the receptor tyrosine kinase inhibitor, dovitinib. The data presented is based on independent research, offering valuable insights for researchers, scientists, and professionals in the field of drug development.
Quantitative Analysis of Synergy
The synergistic effect of combining this compound and dovitinib has been quantitatively assessed using the Combination Index (CI). The CI value provides a measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
In a study on human multiple myeloma (MM) RPMI8226 cells, the combination of this compound and dovitinib demonstrated a significant synergistic effect in inhibiting cell viability. The CI values for various concentration combinations were consistently below 1, indicating a strong synergistic interaction.[1]
| This compound (μM) | Dovitinib (μM) | Combination Index (CI) Value |
| 1 | 1 | 0.2210 |
| 1 | 3 | 0.3428 |
| 1 | 10 | 0.7951 |
| 3 | 1 | 0.1971 |
| 3 | 3 | 0.3661 |
| 3 | 10 | 0.7778 |
| 10 | 1 | 0.1939 |
| 10 | 3 | 0.2906 |
| 10 | 10 | Not Provided |
| Data from a study on RPMI8226 multiple myeloma cells.[1] |
Underlying Signaling Pathways and Mechanisms
The synergistic effect of this compound and dovitinib is attributed to their complementary inhibition of key signaling pathways involved in cancer cell proliferation and survival.
This compound primarily targets Traf2- and Nck-interacting kinase (TNIK), a critical component of the Wnt signaling pathway.[1][2][3][4] By inhibiting TNIK, this compound suppresses the phosphorylation of TCF4, a downstream effector of Wnt signaling, leading to reduced expression of Wnt target genes that promote cell proliferation.[1] this compound has also been shown to attenuate TGF-β1-mediated epithelial-to-mesenchymal transition (EMT) through the inhibition of Smad and non-Smad signaling pathways.[2][3]
Dovitinib is a multi-receptor tyrosine kinase inhibitor that targets several key pathways involved in tumor growth and angiogenesis, including fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR).[5][6] It has been shown to inhibit downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[7]
The combination of this compound and dovitinib results in a multi-pronged attack on cancer cells. While this compound disrupts the Wnt signaling pathway, dovitinib simultaneously blocks crucial growth factor signaling pathways, leading to a more potent anti-proliferative and pro-apoptotic effect than either agent alone.[1][8][9]
Caption: Synergistic inhibition of pro-survival pathways by this compound and dovitinib.
Experimental Protocols
The following are summaries of the key experimental methodologies used to verify the synergistic effects of this compound and dovitinib.
Cell Viability Assay
This assay is used to determine the effect of the drug combination on cell proliferation.
-
Cell Line: RPMI8226 (human multiple myeloma)
-
Method: Cells are seeded in 96-well plates and treated with various concentrations of this compound, dovitinib, or a combination of both for a specified period (e.g., 24 or 48 hours).
-
Reagent: A cell viability reagent such as Cell Counting Kit-8 (CCK-8) or MTT is added to the wells.
-
Measurement: The absorbance is measured using a microplate reader to determine the number of viable cells.
-
Analysis: The combination index (CI) is calculated from the dose-response curves of the individual drugs and their combination to determine synergy.
Caption: Workflow for the cell viability and synergy analysis.
Apoptosis Assay
This assay is used to determine if the drug combination induces programmed cell death.
-
Cell Line: RPMI8226
-
Method: Cells are treated with the drug combination for a set time.
-
Staining: Cells are stained with Annexin V and Propidium Iodide (PI). Annexin V binds to cells in the early stages of apoptosis, while PI stains late apoptotic and necrotic cells.
-
Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of apoptotic cells. An increase in the Annexin V positive population indicates induction of apoptosis.
TOP/FOPflash Luciferase Reporter Assay
This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.
-
Method: RPMI8226 cells are co-transfected with either a TCF/LEF-responsive luciferase reporter plasmid (TOPflash) or a negative control plasmid with mutated TCF/LEF binding sites (FOPflash).
-
Treatment: Transfected cells are treated with IL-6 (to stimulate Wnt signaling), this compound, dovitinib, or the combination.
-
Measurement: Luciferase activity is measured using a luminometer.
-
Analysis: A decrease in the TOP/FOPflash ratio in treated cells compared to the control indicates inhibition of Wnt signaling.
Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the signaling pathways.
-
Method: Protein lysates are collected from treated and untreated cells.
-
Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated TCF4, β-catenin, TNIK) and then with secondary antibodies.
-
Detection: The protein bands are visualized and quantified. This allows for the assessment of changes in protein expression and phosphorylation status upon drug treatment.[9]
References
- 1. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The Broad Spectrum Receptor Tyrosine Kinase Inhibitor Dovitinib Suppresses Growth of BRAF Mutant Melanoma Cells in Combination with Other Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dovitinib (TKI258), a multi-target angiokinase inhibitor, is effective regardless of KRAS or BRAF mutation status in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oncotarget.com [oncotarget.com]
A Comprehensive Review of KY-05009: A Potent TNIK Inhibitor with Therapeutic Promise
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of KY-05009, a novel aminothiazole compound identified as a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). We will objectively compare its performance with other known TNIK inhibitors and delve into the experimental data that substantiates its therapeutic potential, particularly in oncology.
Mechanism of Action and Therapeutic Rationale
This compound is an ATP-competitive inhibitor of TNIK with a high affinity, exhibiting a Ki of 100 nM.[1][2][3] TNIK, a member of the germinal center kinase (GCK) family, is a critical regulator of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers.[4] By inhibiting TNIK, this compound effectively suppresses the transcriptional activity of Wnt target genes, leading to the induction of apoptosis in cancer cells.[5][6][7] Furthermore, this compound has been shown to attenuate the transforming growth factor-β1 (TGF-β1)-mediated epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.[1][2][8][9]
Comparative Efficacy of TNIK Inhibitors
The therapeutic potential of targeting TNIK has led to the development of several inhibitors. Here, we compare the in vitro potency of this compound with other notable TNIK inhibitors.
| Inhibitor | Type | Target | Potency (IC50/Ki) | Key Findings |
| This compound | Aminothiazole | TNIK | Ki = 100 nM, IC50 = 9 nM[1][2] | Potent anti-Wnt signaling and anti-EMT activity.[1][2] |
| NCB-0846 | Quinazoline | TNIK | IC50 = 21 nM[10] | Inhibits colorectal cancer cell proliferation and stemness.[10] |
| Phenylaminopyridine analog (Compound 9) | Phenylaminopyridine | TNIK | IC50 = 8 nM[10] | Lacks significant anti-Wnt signaling activity.[10] |
| Dovitinib | Receptor Tyrosine Kinase Inhibitor | Multiple kinases including TNIK | High binding affinity for TNIK[5] | Synergistic anti-proliferative effects with this compound in multiple myeloma.[5][11] |
Synergistic Potential: this compound in Combination Therapy
A significant finding is the synergistic anti-cancer effect of this compound when combined with the receptor tyrosine kinase inhibitor, dovitinib. This combination has been shown to be particularly effective in interleukin-6 (IL-6)-dependent multiple myeloma cells.[5][11][12][13] The combination index (CI) values, a quantitative measure of synergy, have been calculated to confirm this synergistic interaction.[5]
Quantitative Data on Synergistic Effects
| Cell Line | Combination | Effect | Quantitative Measure |
| RPMI8226 (Multiple Myeloma) | This compound + Dovitinib | Synergistic inhibition of cell proliferation and induction of apoptosis | Combination Index (CI) values indicate synergy[5] |
| RPMI8226 (Multiple Myeloma) | This compound + Dovitinib | Significant inhibition of IL-6-induced TCF4-mediated transcription | Combination treatment more effective than single agents[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to validate the therapeutic potential of this compound.
TNIK Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of TNIK.
Materials:
-
Active TNIK enzyme
-
Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Substrate (e.g., Myelin Basic Protein)
-
γ-³³P-ATP
-
Phosphocellulose paper
-
1% Phosphoric acid
Procedure:
-
Prepare a reaction mixture containing Kinase Assay Buffer, the substrate, and the active TNIK enzyme.
-
Add this compound at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding γ-³³P-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper with 1% phosphoric acid to remove unincorporated γ-³³P-ATP.
-
Measure the incorporated radioactivity using a scintillation counter to determine the extent of substrate phosphorylation.
-
Calculate the inhibitory activity of this compound.
TOP/FOPflash Luciferase Reporter Assay
This cell-based assay quantifies the inhibition of Wnt/β-catenin signaling by this compound.
Principle: The TOPflash plasmid contains TCF/LEF binding sites upstream of a luciferase reporter gene. In cells with active Wnt signaling, the β-catenin/TCF complex binds to these sites and drives luciferase expression. The FOPflash plasmid, containing mutated TCF/LEF binding sites, serves as a negative control.[14] The ratio of TOPflash to FOPflash activity provides a specific measure of Wnt pathway activation.[9]
Procedure:
-
Co-transfect target cells (e.g., A549 or RPMI8226) with the TOPflash or FOPflash plasmid and a Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Treat the transfected cells with an inducer of Wnt signaling (e.g., Wnt3a conditioned media or TGF-β1) in the presence or absence of varying concentrations of this compound.
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Calculate the normalized TOP/FOP ratio to determine the effect of this compound on Wnt/β-catenin signaling.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding of the research.
References
- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 2. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.jp [promega.jp]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analysis framework and experimental design for evaluating synergy driving gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcancer.org [jcancer.org]
- 10. mdpi.com [mdpi.com]
- 11. Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. oncotarget.com [oncotarget.com]
- 13. [PDF] Synergistic inhibition effect of TNIK inhibitor this compound and receptor tyrosine kinase inhibitor dovitinib on IL-6-induced proliferation and Wnt signaling pathway in human multiple myeloma cells | Semantic Scholar [semanticscholar.org]
- 14. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
Validating the Specificity of KY-05009: A Guide to Essential Control Experiments
For Researchers, Scientists, and Drug Development Professionals
The small molecule KY-05009 is a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK), a critical regulator of Wnt signaling and other pathways implicated in cancer and fibrosis.[1][2][3] To rigorously validate its on-target effects and rule out potential off-target contributions to observed phenotypes, a series of well-designed control experiments are paramount. This guide provides a comparative overview of this compound and alternative inhibitors, alongside detailed protocols for essential validation experiments.
Comparative Analysis of TNIK Inhibitors
A critical aspect of validating a small molecule inhibitor is comparing its performance against other compounds targeting the same protein or pathway. This provides context for its potency and selectivity.
| Inhibitor | Target(s) | Potency (IC50/Ki) | Known Off-Targets | Negative Control |
| This compound | TNIK , MLK1 | Ki (TNIK) = 100 nM [3][4][5][6] IC50 (MLK1) = 18 nM [1][2] | Mixed Lineage Kinase 1 (MLK1) | Proposed: this compound-inactive (see below) |
| NCB-0846 | TNIK | IC50 = 21 nM[7][8] | FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, HGK (>80% inhibition @ 100 nM)[7][9] | NCB-0970 (diastereomer with ~13-fold lower activity) |
| URMC-099 | MLK1, MLK2, MLK3, DLK, LRRK2, ABL1 | IC50 (MLK1) = 19 nM | MLK2, MLK3, DLK, LRRK2, ABL1 | Not readily available |
| NSC14465 | MLK1 | Not specified | Not specified | Not readily available |
Signaling Pathway of this compound
This compound primarily targets the kinase activity of TNIK, which is a key downstream component of the Wnt signaling pathway. TNIK phosphorylates TCF4, a transcription factor that, in complex with β-catenin, drives the expression of Wnt target genes. By inhibiting TNIK, this compound prevents TCF4 phosphorylation and subsequently suppresses Wnt-dependent gene transcription.[1][2]
References
- 1. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 3. A novel aminothiazole this compound with potential to inhibit Traf2- and Nck-interacting kinase (TNIK) attenuates TGF-β1-mediated epithelial-to-mesenchymal transition in human lung adenocarcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Discovery of a novel Wnt inhibitor with potential to eradicate colorectal cancer stem cells | National Cancer Center Japan [ncc.go.jp]
- 9. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Navigating the Safe Disposal of KY-05009: A Procedural Guide
For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of KY-05009, a potent inhibitor of Traf2- and Nck-interacting kinase (TNIK). While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, this document outlines a standardized approach to chemical waste management that aligns with general laboratory safety protocols and regulatory requirements.
Key Properties of this compound
A thorough understanding of the chemical's properties is the first step toward safe handling and disposal. The following table summarizes the key physicochemical data for this compound.
| Property | Value |
| Molecular Formula | C₁₈H₁₆N₄O₂S |
| Molecular Weight | 352.41 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Standard Operating Procedure for Disposal
The disposal of any chemical reagent should be approached with a clear and systematic process to ensure safety and compliance. The following workflow provides a step-by-step guide for the proper disposal of this compound.
Experimental Protocols for Safe Handling
While specific disposal experiments are not applicable, the principles of safe laboratory practice are paramount. When preparing this compound for disposal, adhere to the following protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Containment: In case of a spill, contain the material using an appropriate absorbent material. The resulting cleanup material should be treated as hazardous waste.
Signaling Pathway Interactions of this compound
Understanding the biological context of this compound can inform risk assessment. This compound is known to inhibit the Wnt signaling pathway by targeting TNIK.
Essential Safety and Logistical Information for Handling KY-05009
For researchers, scientists, and drug development professionals, this document provides immediate, essential safety, operational, and disposal guidance for the handling of KY-05009. This potent, ATP-competitive inhibitor of Traf2- and Nck-interacting kinase (TNIK) requires careful management in a laboratory setting. The following procedural information is designed to ensure the safe and effective use of this compound in research environments.
Quantitative Data Summary
For ease of reference, the key quantitative and physical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆N₄O₂S | [1] |
| Molecular Weight | 352.41 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Purity | ≥98% (HPLC) | [1] |
| Ki for TNIK | 100 nM | [2][3] |
| IC₅₀ for TNIK | 9 nM | [1] |
| IC₅₀ for MLK1 | 18 nM | [1] |
| Solubility | 50 mg/mL in DMSO | [1] |
| 70 mg/mL in fresh DMSO | [3] | |
| Storage | Powder: -20°C for up to 3 years | [2] |
| In Solvent: -80°C for up to 1 year | [2] |
Personal Protective Equipment (PPE) and Handling
As this compound is considered a hazardous compound, appropriate personal protective equipment must be worn at all times. Direct contact with the skin, eyes, or respiratory tract must be avoided.
Standard Handling PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard laboratory coat must be worn.
-
Respiratory Protection: When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator is recommended.
Engineering Controls:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
A safety shower and eyewash station must be readily accessible in the work area.
Operational Plan: Step-by-Step Guidance
1. Preparation of Stock Solutions:
-
This compound is typically supplied as a crystalline solid.[1]
-
To prepare a stock solution, dissolve the compound in dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations up to 70 mg/mL.[1][3]
-
It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[3]
-
For cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
2. Storage of Solutions:
-
Aliquoted stock solutions should be stored at -20°C or -80°C to maintain stability.[2]
-
Avoid repeated freeze-thaw cycles.
Emergency Procedures
In case of accidental exposure, follow these immediate first aid measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water, provided the person is conscious. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect unused solutions and contaminated media in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of down the drain.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EH&S) department for specific guidance on disposal procedures.
Experimental Protocols
The following methodologies are based on the key experiments described in the study by Kim J, et al. PLoS One. 2014;9(10):e110180.[4][5]
Molecular Docking:
-
Computational calculations for molecular docking were performed using the Schrödinger suite.[4][5]
-
The Nck-interacting kinase structure (PDB ID 2X7F) was prepared using the Protein Preparation Wizard.[4][5]
-
The structure of this compound was generated in LigPrep.[4][5]
-
The docking study was conducted with a grid box of 30x30x30 ų, centered on the corresponding ligand, using the Standard Precision (SP) protocol in Glide.[6]
-
H-bond constraints were set for the backbone carbonyl group of Glu106, and the backbone nitrogen and carbonyl groups of Cys108.[6]
Cell Culture:
-
Human lung adenocarcinoma A549 cells were maintained in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% antibiotics (100 U/mL penicillin and 100 mg/mL streptomycin).[4]
Immunoprecipitation:
-
A549 cells were seeded at a density of 1x10⁵ cells/mL and cultured for 24 hours.[5][7]
-
Following a 24-hour serum starvation, cells were treated with TGF-β1 and this compound for 48 hours.[5][7]
-
Total cell lysates were pre-cleared with normal control IgG and PureProteome™ Protein A magnetic beads.[5][7]
-
Immunoprecipitation of endogenous protein complexes was performed overnight at 4°C using an anti-TCF4 antibody with Protein A magnetic beads.[5][7]
-
TCF4-bound proteins were then analyzed by Western blot.[5][7]
Visual Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. TNIK Inhibitor, this compound | 1228280-29-2 [sigmaaldrich.com]
- 2. This compound | TNIK inhibitor | Probechem Biochemicals [probechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells | PLOS One [journals.plos.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Novel Aminothiazole this compound with Potential to Inhibit Traf2- and Nck-Interacting Kinase (TNIK) Attenuates TGF-β1-Mediated Epithelial-to-Mesenchymal Transition in Human Lung Adenocarcinoma A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
